N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165873. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAONBKZUTBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942171 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
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Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20139-54-2 | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20139-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20139-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-o-tolyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.567 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-54-2)
Abstract: This technical guide provides a comprehensive overview of N-(3-chloro-2-methylphenyl)-3-oxobutanamide, CAS 20139-54-2, a substituted aromatic acetoacetamide. The document is intended for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, analytical characterization, and applications as a versatile intermediate in synthetic chemistry. Emphasis is placed on the practical causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a butanamide backbone substituted with a 3-chloro-2-methylphenyl group on the nitrogen atom and an oxo group at the C3 position. This dual functionality, specifically the β-dicarbonyl moiety, makes it a valuable precursor in various chemical syntheses. The compound is achiral.[1]
Key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design, including solubility and chromatographic behavior modeling.
| Property | Value | Source |
| CAS Number | 20139-54-2 | [2] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(CC(Nc1cccc(c1C)[Cl])=O)=O | [1] |
| InChI Key | NBLAONBKZUTBFR-UHFFFAOYSA-N | [4] |
| logP (Octanol/Water) | 1.8261 | [1] |
| Topological Polar Surface Area | 36.025 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Form | Solid (predicted) | [3] |
Synthesis and Manufacturing Considerations
The synthesis of this compound is most commonly achieved via the acetoacetylation of 3-chloro-2-methylaniline. This reaction is a cornerstone of amide synthesis and leverages the nucleophilic character of the aniline's amino group to attack an electrophilic acetoacetylating agent.
Mechanistic Rationale
The primary synthetic pathway involves the reaction of 3-chloro-2-methylaniline with an acetoacetylating agent like diketene or ethyl acetoacetate. The choice of reagent impacts reaction conditions and byproducts.
-
Using Ethyl Acetoacetate: This is a transamidation reaction, typically requiring heat to drive off the ethanol byproduct and shift the equilibrium towards the product. The mechanism involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl, followed by the elimination of ethanol.
-
Using Diketene: This method is often more efficient and can be performed at lower temperatures. Diketene serves as a highly reactive and effective acetoacetylating agent. The aniline's amino group attacks one of the carbonyl carbons of the strained four-membered ring, leading to ring-opening and formation of the final amide product.
The overall workflow for synthesis is a multi-step process involving reaction setup, monitoring, product workup, and purification.
Step-by-Step Synthesis Protocol (Hypothetical)
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add ethyl acetoacetate (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-140°C, depending on the solvent) and equip the reaction vessel with a Dean-Stark apparatus to collect the ethanol byproduct.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with a cold non-polar solvent (e.g., hexane) to remove residual starting materials.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures comprehensive quality control. For a compound like this compound, a standard analytical workflow would involve chromatographic separation followed by spectroscopic identification.[5]
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound.[6] The non-polar nature of the molecule allows for good retention and separation on C8 or C18 columns.
-
Protocol Example (Adapted from similar compounds): [6]
-
Column: C18, 4.6 x 150 mm, 5 µm particles.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: This method effectively separates the non-polar analyte from more polar impurities. The use of formic acid provides protons for efficient ionization in a mass spectrometer if LC-MS is used.
-
Spectroscopic Methods
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are crucial for interpretation.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.06293 |
| [M+Na]⁺ | 248.04487 |
| [M-H]⁻ | 224.04837 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.
-
¹H NMR: Expected signals would include aromatic protons, an amide N-H proton (broad singlet), a methylene group (CH₂), and two distinct methyl groups (CH₃).
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the two carbonyl carbons (amide and ketone), the methylene carbon, and the two methyl carbons.
-
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic absorption bands would be expected for N-H stretching (amide), C=O stretching (ketone and amide), and C-Cl stretching.
Applications in Synthetic Chemistry
This compound is not typically an end-product but rather a valuable building block for more complex molecules, particularly heterocyclic systems. Its utility stems from the reactive β-dicarbonyl system, which can participate in a wide range of cyclocondensation reactions.
Research has demonstrated the use of similar N-aryl-3-oxobutanamides as precursors for synthesizing compounds with potential biological activity. For example, they serve as key intermediates in Biginelli or Hantzsch-type reactions to create pyrimidine and dihydropyridine derivatives, which are core scaffolds in many pharmaceutical agents.[7][8] The reaction of this intermediate with reagents like urea or thiourea and an aldehyde can lead to the formation of pyrimidine-based structures that have been investigated for antimicrobial properties.[8]
Safety, Handling, and Toxicology
-
GHS Classification (Anticipated): Based on related compounds, it is prudent to handle this chemical as, at a minimum, harmful if swallowed (H302).[9][10] It may also cause skin and eye irritation. A compound-specific Safety Data Sheet (SDS) must be consulted before use.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge. Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]
References
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ResearchGate. data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
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ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]
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SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]
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PubChemLite. This compound (C11H12ClNO2). [Link]
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The Good Scents Company. trimethyl-3-cyclohexenyl-3-buten-2-one, 67801-39-2. [Link]
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PubChem. Butanamide, 2-chloro-N-methyl-3-oxo- | C5H8ClNO2. [Link]
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CAS Common Chemistry. Methyl 7-chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside. [Link]
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CAS Common Chemistry. (αR)-1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine. [Link]
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CAS Common Chemistry. 3-Methylpentyl 2-methylpropanoate. [Link]
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PubChem. 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. [Link]
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PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2. [Link]
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The Tautomeric Duality of N-(3-chloro-2-methylphenyl)-3-oxobutanamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism in N-(3-chloro-2-methylphenyl)-3-oxobutanamide, a molecule of interest in synthetic chemistry and potentially in drug development. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of a compound.[1] For professionals in pharmaceutical and chemical research, a deep understanding of a molecule's tautomeric preferences is paramount. This document delineates the structural basis for tautomerism in this specific acetoacetanilide derivative, outlines robust experimental and computational methodologies for its characterization, and discusses the anticipated influence of environmental factors on the keto-enol equilibrium.
Introduction: The Phenomenon of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[2] While the keto form is generally more stable for simple aldehydes and ketones due to the greater strength of the C=O double bond compared to the C=C double bond, the presence of a 1,3-dicarbonyl moiety can significantly stabilize the enol tautomer.[3][4] This stabilization arises from the formation of a conjugated system and, more importantly, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen, forming a pseudo-aromatic six-membered ring.
The position of this equilibrium is not static; it is influenced by a variety of factors including the molecular structure, solvent polarity, temperature, and pH.[5][6] Understanding and controlling this equilibrium is a significant challenge and opportunity in the development of new chemical entities, as different tautomers can exhibit distinct biological activities and physicochemical properties.[1]
Structural Analysis of this compound Tautomerism
This compound belongs to the class of β-ketoamides. Its structure incorporates a β-dicarbonyl system, which is the key prerequisite for significant enol content. The equilibrium for this molecule involves the interconversion between the keto and enol forms, as depicted below.
Figure 1: Keto-enol tautomerism of this compound.
Key Structural Features Influencing the Equilibrium:
-
Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the amide carbonyl oxygen. This creates a stable six-membered pseudo-aromatic ring.
-
Conjugation: The enol form benefits from extended conjugation involving the C=C double bond, the lone pair on the nitrogen atom, and the aromatic ring.
-
Substituent Effects: The electronic properties of the N-aryl substituent can influence the acidity of the amide proton and the electron density throughout the molecule, thereby subtly affecting the position of the tautomeric equilibrium. The electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring will have competing effects.
Experimental Determination of the Tautomeric Equilibrium
A definitive understanding of the tautomeric equilibrium requires empirical evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation and quantification of both tautomers.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can readily distinguish between the keto and enol forms due to their distinct chemical shifts. The methylene protons (α-protons) in the keto form typically appear as a singlet, while the vinylic proton of the enol form appears at a different chemical shift. The enolic hydroxyl proton often gives a broad signal at a downfield chemical shift.
Proposed Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and methanol-d₄).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) using a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Integrate the signals corresponding to unique protons of each tautomer (e.g., the α-methylene protons of the keto form and the vinylic proton of the enol form).
-
-
Quantification: Calculate the percentage of each tautomer using the following equation:
% Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100%
Self-Validation and Causality: The choice of multiple solvents is crucial. Solvent polarity is known to significantly impact the keto-enol equilibrium.[5][11][12] Non-polar solvents are expected to favor the enol form due to the stability of the intramolecular hydrogen bond, while polar, hydrogen-bond-donating or -accepting solvents can compete for hydrogen bonding, potentially shifting the equilibrium towards the keto form.[11] This systematic variation of solvent provides a self-validating dataset on the environmental sensitivity of the tautomerism.
Advanced NMR Techniques:
-
¹³C NMR: Can provide complementary information, with distinct chemical shifts for the carbonyl carbons and the sp²-hybridized carbons of the enol form.
-
¹⁵N NMR: For isotopically enriched samples, ¹⁵N NMR can be highly informative about the electronic environment of the nitrogen atom in both tautomers.[13]
-
Variable Temperature (VT) NMR: Can be employed to study the thermodynamics of the tautomeric equilibrium and to determine if the interconversion rate can be slowed further.
UV-Vis Spectroscopy
Principle: The keto and enol tautomers have different electronic structures and thus exhibit different UV-Vis absorption spectra. The conjugated system of the enol form typically absorbs at a longer wavelength (λ_max) compared to the less conjugated keto form.
Proposed Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: Deconvolution of the overlapping spectra can provide an estimation of the relative concentrations of the two tautomers.
Causality: While less precise for quantification than NMR, UV-Vis spectroscopy is a rapid method to observe shifts in the equilibrium as a function of the solvent environment.
Computational Modeling of Tautomerism
In the absence of direct experimental data, and as a powerful complement to it, computational chemistry provides invaluable insights into the relative stabilities of tautomers.
Methodology:
-
Structure Optimization: Perform geometry optimizations for both the keto and enol tautomers of this compound using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energies of the tautomers, which allows for the theoretical prediction of the equilibrium constant (K_eq).
Expected Insights: Computational analysis can predict which tautomer is thermodynamically more stable in the gas phase and in various solvents. It can also provide information on the strength of the intramolecular hydrogen bond and the electronic distribution in each tautomer.
Anticipated Results and Discussion
Based on the extensive literature on acetoacetanilides and other β-dicarbonyl compounds, the following outcomes are anticipated for this compound:
Table 1: Predicted Tautomeric Equilibrium in Various Solvents
| Solvent | Polarity | Hydrogen Bonding Capability | Predicted Dominant Tautomer | Rationale |
| Cyclohexane | Non-polar | Inert | Enol | Intramolecular hydrogen bond is highly stabilizing in a non-competitive solvent environment. |
| Chloroform | Weakly polar | Weak H-bond donor | Enol | Similar to non-polar solvents, favors the intramolecularly hydrogen-bonded enol form. |
| Acetone | Polar aprotic | H-bond acceptor | Mixture of Keto and Enol | The solvent can accept a hydrogen bond, but the intramolecular bond of the enol is still significant. |
| DMSO | Polar aprotic | Strong H-bond acceptor | Predominantly Keto | DMSO is a strong hydrogen bond acceptor and can disrupt the intramolecular hydrogen bond of the enol, favoring the more polar keto form.[11] |
| Methanol | Polar protic | H-bond donor and acceptor | Predominantly Keto | Methanol can form strong intermolecular hydrogen bonds with both the keto and enol forms, disrupting the intramolecular bond of the enol. |
| Water | Highly polar protic | Strong H-bond donor and acceptor | Predominantly Keto | Similar to methanol, water will solvate both forms and disrupt the enol's internal hydrogen bond. |
Synthesis of this compound
A reliable supply of the target compound is essential for its study. A common synthetic route involves the acylation of 3-chloro-2-methylaniline with diketene or an acetoacetic ester.
Figure 2: A plausible synthetic route for this compound.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical identity. This guide has outlined a comprehensive strategy for the in-depth investigation of its keto-enol equilibrium. By combining high-resolution NMR spectroscopy, complementary analytical techniques, and computational modeling, researchers can gain a thorough understanding of the factors governing this tautomerism. Such knowledge is indispensable for predicting the compound's reactivity, stability, and potential biological activity, thereby informing its application in drug discovery and development.
References
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link]
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]
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Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
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3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. PubMed. [Link]
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Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way!. YouTube. [Link]
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Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Science Publishing. [Link]
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Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
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22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
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Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. National Institutes of Health. [Link]
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Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Unknown Source. [Link]
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]
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NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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15N NMR Studies of tautomerism | Request PDF. ResearchGate. [Link]
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N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC. SIELC Technologies. [Link]
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An In-Depth Technical Guide to the Solubility of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
This guide provides a comprehensive technical overview of the solubility of N-(3-chloro-2-methylphenyl)-3-oxobutanamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.
Introduction: Understanding the Physicochemical Landscape
This compound (CAS No. 20139-54-2) is an organic compound with a molecular formula of C₁₁H₁₂ClNO₂ and a molecular weight of approximately 225.67 g/mol . An understanding of its solubility is paramount in various research and development contexts, from designing synthetic routes and purification strategies to formulating it for biological assays.
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, key structural features influencing its solubility include:
-
Aromatic Ring System: The substituted phenyl ring contributes to its hydrophobicity.
-
Amide and Ketone Moieties: The presence of amide and ketone functional groups allows for hydrogen bonding, which can enhance solubility in polar solvents.
-
Chlorine and Methyl Substituents: These groups on the phenyl ring modulate the molecule's overall polarity and lipophilicity.
Theoretical Framework: The "Like Dissolves Like" Principle in Practice
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity. For this compound, we can anticipate the following general solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective at dissolving this compound due to their ability to disrupt intermolecular forces in the solid state and engage in dipole-dipole interactions. DMSO, in particular, is a powerful, water-miscible organic solvent.[2][3]
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should exhibit moderate solvating power. The presence of the hydroxyl group in these solvents allows for hydrogen bonding with the amide and ketone moieties of the solute.
-
Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents for this compound due to the significant polarity introduced by the amide and ketone groups.
-
Low Aqueous Solubility: The significant hydrophobic character of the substituted phenyl ring suggests that this compound will have low solubility in water.
Experimental Determination of Solubility: A Methodical Approach
Given the scarcity of published data, empirical determination of solubility is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the saturation shake-flask method .[4][5][6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
General Experimental Workflow
The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.
Sources
Methodological & Application
large-scale synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
An Application Guide for the Robust, Scalable Synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the (CAS No. 20139-54-2), an important chemical intermediate.[1] Moving from laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, scalability, process control, and economics. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering detailed protocols, mechanistic insights, and safety considerations essential for successful scale-up.
Strategic Approach to Large-Scale Synthesis
The synthesis of acetoacetanilide derivatives is a well-established transformation in industrial chemistry. These compounds are crucial building blocks for various products, including pharmaceuticals, agrochemicals, and pigments.[2][3] The primary industrial method for their preparation is the acetoacetylation of an aromatic amine.
For the synthesis of this compound, the core reaction involves the nucleophilic attack of the amino group of 3-chloro-2-methylaniline on a suitable acetoacetylating agent. While esters like ethyl acetoacetate can be used, often requiring high temperatures and removal of an alcohol byproduct, the use of diketene is overwhelmingly preferred in industrial settings.[4]
Why Diketene is the Reagent of Choice for Scale-Up:
-
High Reactivity: The reaction with amines is typically fast and proceeds under moderate conditions.
-
Atom Economy: The reaction is an addition, generating no byproducts. The entire diketene molecule is incorporated into the product, which is a key principle of green chemistry.
-
Favorable Economics: Diketene is a readily available and cost-effective industrial reagent.[5]
The overall synthetic transformation is shown below:
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism: Acylation of Amine
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-chloro-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the strained four-membered ring. The resulting enolate intermediate then undergoes tautomerization to yield the final stable β-ketoamide product.
Caption: Mechanistic pathway of acetoacetylation using diketene.
Critical Parameters for a Validated, Scalable Protocol
Successful and safe scale-up requires precise control over several key parameters. The choices outlined below are based on achieving high yield, purity, and operational safety.
-
Solvent Selection: An inert solvent is crucial to control viscosity, facilitate heat transfer, and enable product precipitation. Aromatic hydrocarbons like toluene or xylene are common choices. For a more environmentally benign process, acetic acid esters (e.g., ethyl acetate, butyl acetate) can be effective. The solvent should be chosen based on its ability to dissolve the starting amine while allowing the final product to crystallize upon cooling, simplifying isolation.
-
Temperature Control: The reaction is highly exothermic. The reactor must be equipped with an efficient cooling system to maintain the temperature within a specified range (typically 20-50°C). Uncontrolled temperature can lead to side reactions, impurity formation, and a potential runaway reaction, a critical safety hazard with diketene.[4]
-
Stoichiometry and Controlled Addition: A slight molar excess of the aniline can be used to ensure the complete consumption of the highly reactive and hazardous diketene. The most critical process parameter is the controlled, slow addition of diketene to the solution of the amine. This allows the cooling system to manage the heat generated, ensuring the process remains within its thermal safety limits.
Detailed Protocol for Large-Scale Synthesis (100 kg Scale)
This protocol describes a representative batch process in a 1000 L glass-lined reactor. All operations must be conducted under a nitrogen atmosphere to prevent moisture ingress.
Equipment:
-
1000 L Glass-Lined Steel Reactor with overhead stirrer, condenser, temperature probe, and addition vessel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum dryer.
Materials:
| Reagent/Material | CAS No. | Quantity | Molar Eq. | Notes |
| 3-Chloro-2-methylaniline | 87-60-5 | 100.0 kg | 1.00 | Purity > 99% |
| Diketene | 674-82-8 | 62.0 kg | 1.05 | Stabilized, Purity > 98% |
| Toluene | 108-88-3 | 400 L | - | Anhydrous grade |
Experimental Workflow:
Caption: Step-by-step workflow for large-scale synthesis.
Step-by-Step Procedure:
-
Reactor Setup: Ensure the 1000 L reactor is clean, dry, and rendered inert by purging with nitrogen.
-
Charging: Charge the reactor with 400 L of toluene, followed by 100.0 kg (706 mol) of 3-chloro-2-methylaniline. Stir the mixture until a clear solution is formed.
-
Diketene Addition: Cool the reactor contents to 20-25°C. Begin the slow, subsurface addition of 62.0 kg (737 mol) of diketene from the addition vessel. The addition should be controlled over a period of 3-4 hours, ensuring the internal temperature does not exceed 40°C. Vigorous cooling will be required.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 40°C for an additional 1-2 hours. Take a sample for in-process control (IPC) analysis by HPLC to confirm the consumption of the starting amine (<1%).
-
Crystallization: Once the reaction is complete, cool the batch slowly to 0-5°C over 2-3 hours to induce product crystallization. Hold the resulting slurry at this temperature for at least 1 hour with gentle stirring to maximize precipitation.
-
Filtration and Washing: Transfer the slurry to the filtration unit. Filter the solid product and wash the cake with two portions of cold (0-5°C) toluene (50 L each) to remove any residual starting materials and soluble impurities.
-
Drying: Transfer the wet cake to a vacuum dryer. Dry the product at 60-70°C under reduced pressure until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid.
Expected Outcome:
-
Yield: 145 - 155 kg (90-96% of theoretical)
-
Purity: >99.5% (by HPLC)
Analytical Methods for Quality Control
To ensure the final product meets specifications, a suite of analytical tests is required.
| Parameter | Method | Typical Conditions & Expected Results |
| Purity & Assay | HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[6] Mobile Phase: Acetonitrile/Water gradient.[6] Detector: UV at 245 nm. Result: Purity > 99.5%, absence of starting materials. |
| Identity | ¹H NMR (in CDCl₃) | Expected Peaks (δ ppm): ~8.0-8.5 (s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 3.6 (s, 2H, -COCH₂CO-), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, -COCH₃). |
| Identity | Mass Spec (ESI+) | Expected m/z: 226.06 [M+H]⁺, confirming the molecular weight of 225.67.[1] |
| Physical Prop. | Melting Point | Expected Range: 100-104°C. |
Critical Safety and Hazard Management
A thorough risk assessment is mandatory before undertaking this synthesis at scale.
-
Chemical Hazards:
-
Diketene: Highly toxic, flammable, and a potent lachrymator. It can polymerize violently if not properly stabilized or handled.[4] All transfers should be done in a closed system. Personnel must use appropriate respiratory protection (e.g., self-contained breathing apparatus) for any potential exposure.
-
3-Chloro-2-methylaniline: Toxic and a suspected carcinogen. Avoid skin contact and inhalation.
-
Toluene: Flammable liquid with potential neurotoxic effects. Use in a well-ventilated area away from ignition sources.
-
-
Process Hazards:
-
Exothermicity: The primary hazard is the potential for a runaway reaction during diketene addition. A reliable and robust reactor cooling system is essential. The process should be designed with fail-safes, including an emergency quenching plan.
-
Material Handling: Handling large quantities of flammable and toxic materials requires engineered controls, such as grounded equipment to prevent static discharge and closed-system transfer lines.
-
-
Personal Protective Equipment (PPE):
Conclusion
The is efficiently and economically achieved through the reaction of 3-chloro-2-methylaniline with diketene. The protocol described herein is robust and scalable, but its success is critically dependent on rigorous control of reaction temperature and addition rates. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This validated process provides a reliable pathway to produce high-purity material suitable for downstream applications in the pharmaceutical and chemical industries.
References
-
SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Available at: [Link] (Note: This reference is for a structural isomer, but the analytical HPLC method is directly applicable).
-
Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8, x230602. Available at: [Link]
-
Chauhan, N., Nimavat, K., & Vyas, K. (2012). Synthesis, Characterization and Biological Screening of novel N-[2-chloro-4-(trifluromethyl) phenyl]-4-(substituted phenyl)-3, 6-Dimethyl-2-oxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxamide. International Journal for Pharmaceutical Research Scholars, V-1, I-3. Available at: [Link]
- Google Patents. (2017). CN106518705A - Synthesis of acetoacetanilide.
-
Wikipedia. Diketene. Available at: [Link]
-
Loba Chemie. (n.d.). ACETOACETANILIDE FOR SYNTHESIS. Available at: [Link]
-
HDIN Research. (2026). Diketene Market Poised for Steady Growth. Available at: [Link]
-
Alpha Chemika. (n.d.). ACETOACETANILIDE For Synthesis. Available at: [Link]
-
Pradelle, F., et al. (2017). Industrial Distillation Aspects of Diketene. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Pradelle, F., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Journal of Molecular Modeling. Available at: [Link]
-
Pradelle, F., et al. (2024). Diketene Derivatives Market Size 2026. Specialty Chemicals. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketene Derivatives Market Size 2026 | Agrochemicals & Pharma Demand Trends [prismaneconsulting.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. Diketene Market Poised for Steady Growth - Acetic Acid & Derivatives Industry Chain Series Report (6) [hdinresearch.com]
- 6. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
HPLC method for N-(3-chloro-2-methylphenyl)-3-oxobutanamide analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Executive Summary & Scope
This technical guide details the protocol for the analysis of This compound (also known as Acetoacet-3-chloro-2-methylanilide). This compound is a critical intermediate in the synthesis of organic pigments (e.g., yellow azo pigments) and pharmaceuticals.[1]
Critical Note on CAS Registry: The user-provided CAS 13576-25-5 does not correspond to the target chemical structure in standard registries. The chemically accurate CAS for this compound is 20139-54-2 .[2] This protocol is designed for the structure defined by CAS 20139-54-2 .
The Analytical Challenge:
The primary difficulty in analyzing
The Solution: This method utilizes an acidified mobile phase to stabilize the tautomeric equilibrium, ensuring a single, sharp peak.[1] A C18 stationary phase is selected for its robustness in separating the hydrophobic aromatic moiety from potential aniline impurities.[1]
Chemical Information
| Parameter | Details |
| Chemical Name | This compound |
| Synonyms | Acetoacet-3-chloro-2-methylanilide; 3'-Chloro-2'-methylacetoacetanilide |
| CAS Number | 20139-54-2 (Target); 13576-25-5 (Invalid/Unrelated) |
| Molecular Formula | |
| Molecular Weight | 225.67 g/mol |
| Solubility | Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO.[2][3] Sparingly soluble in water. |
Method Development Strategy (Expertise & Logic)
Column Selection
-
Recommendation: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]
-
Rationale: The target molecule contains a non-polar aromatic ring substituted with chloro and methyl groups, making it suitable for Reversed-Phase Chromatography (RP-HPLC).[1] A standard C18 phase provides sufficient retention (
) to separate the main peak from the more polar starting material, 3-chloro-2-methylaniline .
Mobile Phase Design
-
Solvents: Acetonitrile (Organic modifier) and Water.[1]
-
Modifier: 0.1% Phosphoric Acid (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Rationale:
-
Tautomer Control: The acidic pH (~2.5) suppresses the ionization of the enol form and accelerates the keto-enol re-equilibration, resulting in a single, symmetrical peak rather than a split doublet.[1]
-
Peak Shape: Acidic conditions reduce silanol interactions with the amide nitrogen, preventing tailing.[1]
-
Detection
-
Wavelength: 254 nm.[1]
-
Rationale: The aromatic ring provides strong absorption at 254 nm.[1] While the amide carbonyl absorbs lower (210-220 nm), 254 nm offers better specificity against solvent cut-off noise and non-aromatic impurities.
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Gradient-capable pump, UV/PDA detector, Autosampler.[1]
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Water.[1]
-
Additives: 85% Phosphoric Acid (HPLC grade).[1]
-
Standard: this compound Reference Standard (>99.0% purity).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C (Controlled) |
| Detection | UV @ 254 nm (Bandwidth 4 nm) |
| Run Time | 15 minutes (Isocratic) or 20 minutes (Gradient) |
Gradient Program (Recommended for Purity Analysis)
Use this gradient to ensure late-eluting impurities are cleared.
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 17.0 | 70 | 30 |
Standard & Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.[1]
-
Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of standard into a 25 mL volumetric flask. Dissolve in ~15 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Standard to 10 mL with Diluent.
-
Sample Preparation: Weigh accurately ~25 mg of sample. Dissolve and dilute exactly as per the Stock Standard.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, highlighting critical decision points for "System Suitability."
Caption: Step-by-step HPLC workflow ensuring system readiness before sample analysis.
Validation & System Suitability Criteria
To ensure the trustworthiness of the data, the following criteria must be met before accepting results.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Precision (%RSD) | Confirms injector reproducibility and pump stability. | |
| Tailing Factor ( | Ensures minimal secondary interactions (e.g., silanol activity). | |
| Theoretical Plates (N) | Indicates good column efficiency. | |
| Resolution ( | Critical if analyzing crude synthesis mixtures containing isomers. |
Troubleshooting Guide
-
Split Peaks:
-
Drifting Retention Time:
-
High Backpressure:
References
-
PubChem. (2023).[1][4] this compound (CAS 20139-54-2).[2][5][6] National Library of Medicine.[1] [Link][1]
-
SIELC Technologies. (2018).[1] HPLC Method for N-(2-Chlorophenyl)-3-oxobutanamide (Analogous Method). SIELC Application Notes. [Link]
-
Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. 5th Edition. Wiley.[1] (General reference for Tautomerism in HPLC).
Sources
- 1. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25233-50-5|N-(5-Chloro-2-methylphenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]
- 3. Inventário CE - ECHA [echa.europa.eu]
- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 5. scbt.com [scbt.com]
- 6. bldpharm.com [bldpharm.com]
Application Note: Characterization and Validation of N-(3-chloro-2-methylphenyl)-3-oxobutanamide in Enzyme Inhibition Assays
[1][2]
Executive Summary
N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 13576-25-5), often utilized as a pigment intermediate (Acetoacet-3-chloro-2-methylanilide), frequently appears in High-Throughput Screening (HTS) libraries due to its chemical accessibility.[1][2] In the context of drug discovery, this molecule represents a classic
While often serving as a starting fragment for the synthesis of dihydropyrimidines (via Biginelli reaction) or pyrazoles, the unreacted scaffold itself can exhibit inhibitory activity against various enzymes.[1][2] However, its
This Application Note provides a rigorous protocol for evaluating this compound, focusing on distinguishing true competitive inhibition from assay artifacts.
Chemical Biology & Mechanism of Action[1][2][3]
Structural Dynamics
The biological activity of this molecule is governed by its ability to exist in equilibrium between a keto form and an enol form.[1][2] This tautomerism is pH-dependent and critical for target binding.[1][2]
-
Keto Form: Predominant in acidic/neutral solution; acts as a hydrogen bond acceptor.[1][2]
-
Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-6-membered ring); acts as a bidentate ligand capable of chelating divalent cations (Zn²⁺, Mg²⁺, Ca²⁺).[1][2]
Mechanisms of Inhibition[1][2][3]
-
Reversible Competitive Inhibition: The amide moiety mimics peptide bonds, potentially binding to the S1/S2 pockets of proteases.[1][2]
-
Metal Chelation (Artifact Risk): The enol form can strip the catalytic metal ion from metalloenzymes, inhibiting the enzyme not by specific binding, but by destabilizing the active site.[1][2]
-
Covalent Modification (Low Probability): Under oxidative conditions, the active methylene group (C2) can participate in Michael additions, though this is rare without further functionalization.[1][2]
Experimental Workflow Visualization
The following diagram outlines the decision tree for validating this scaffold as a true inhibitor.
Figure 1: Critical path for distinguishing specific binding from assay interference mechanisms.
Detailed Protocols
Protocol A: Stock Solution Preparation & Stability
Objective: To ensure the hydrophobic aryl chloride moiety does not precipitate and to standardize the tautomeric ratio.
-
Weighing: Weigh 10 mg of this compound (MW: 225.67 g/mol ).
-
Solubilization: Dissolve in 100% DMSO to a concentration of 10 mM .
-
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
QC Check: Inspect for turbidity. If turbid, centrifuge at 10,000 x g for 5 mins.
-
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which promote hydrolysis of the amide bond.[1][2]
Protocol B: Enzyme Inhibition Assay (Generic Format)
Context: This protocol assumes a standard fluorescence-based assay (e.g., FRET or fluorogenic substrate) for a kinase or protease.[1][2]
Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Brij-35 (critical to prevent aggregation).[1][2]
-
Substrate: Km concentration of the specific enzyme substrate.
Procedure
-
Serial Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (10 points, starting at 100 µM).
-
Intermediate Dilution: Transfer 1 µL of compound to 49 µL of Assay Buffer (2% DMSO final).
-
Enzyme Incubation:
-
Reaction Start: Add 20 µL of Substrate solution.
-
Readout: Monitor fluorescence kinetically for 30 minutes.
-
Analysis: Calculate initial velocities (
) and fit to the Hill equation.
Protocol C: The "Chelation Check" (Validation Step)
Rationale: If the compound inhibits a metalloenzyme (e.g., MMP-9) or a Mg-dependent kinase, you must prove it isn't simply stripping the metal.[1][2]
Data Analysis & Interpretation
Summarize your screening data using the following table format to flag potential artifacts.
| Parameter | Observed Value | Interpretation |
| IC50 (Standard) | < 1 µM | Potent Hit.[1][2][3] |
| Hill Slope ( | 1.0 ± 0.2 | 1:1 Binding stoichiometry (Ideal).[1] |
| Hill Slope ( | > 2.0 | Suspect colloidal aggregation or denaturation.[1] |
| IC50 (+ Metal) | Shift > 10-fold | Confirmed Metal Chelator (Artifact).[1][2] |
| IC50 (+ Triton) | Shift > 5-fold | Confirmed Aggregator (Artifact). |
Synthesis Implication (Fragment Elaboration)
If the molecule is validated as a weak binder (IC50 10-50 µM), it serves as an excellent Fragment-Based Drug Discovery (FBDD) starting point.[1][2]
Pathway for Optimization:
-
Biginelli Reaction: React with urea and an aldehyde to form a dihydropyrimidine .[1][2] This locks the conformation and removes the metal-chelating enol capability, often improving specificity.[1][2]
-
Knorr Synthesis: React with hydrazine to form a pyrazole .[1][2] This is a common scaffold in kinase inhibitors (e.g., ATP-competitive binders).[1][2]
Figure 2: Synthetic elaboration of the acetoacetamide fragment into bioactive heterocycles.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2] Link[1][2]
-
Chauhan, N., et al. (2012). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.[1][2][4] International Journal for Pharmaceutical Research Scholars, 1(3). (Demonstrates use of acetoacetamides as precursors for bioactive molecules). Link
-
Ferreira, G. M., et al. (2009). Keto-enol tautomerism of beta-dicarbonyl compounds: A theoretical study.[1][2] Journal of Molecular Structure: THEOCHEM, 900(1-3), 1-8.[1][2] (Fundamental chemistry of the scaffold).
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening.[1][2] Drug Discovery Today, 11(23-24), 1074-1081.[1][2] Link
Sources
- 1. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Welcome to the technical support center for the synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and obtain a high-purity product.
Introduction to the Synthesis
The synthesis of this compound, an acetoacetanilide derivative, is a critical step in various synthetic pathways. The most common and effective methods for its preparation involve the acetoacetylation of 3-chloro-2-methylaniline. This can be achieved using two primary reagents: ethyl acetoacetate or diketene. The choice between these reagents often depends on factors such as desired reactivity, safety considerations, and available equipment.
The reaction involves the nucleophilic attack of the amino group of 3-chloro-2-methylaniline on the electrophilic carbonyl group of the acetoacetylating agent. The presence of both a chloro and a methyl group on the aniline ring, particularly the ortho-methyl group, introduces steric hindrance that can affect the reaction rate and necessitate optimized conditions for a successful synthesis.[1][2]
This guide will walk you through potential challenges and provide solutions to help you navigate the intricacies of this synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q: I am getting a very low yield, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
A: Low yields in this synthesis can stem from several factors, often related to the reduced reactivity of the starting aniline or suboptimal reaction conditions.
-
Steric Hindrance: The ortho-methyl group on the 3-chloro-2-methylaniline sterically hinders the approach of the bulky acetoacetylating agent to the amino group.[2] This is a common challenge with ortho-substituted anilines, often referred to as the "ortho effect," which can decrease the basicity and nucleophilicity of the amine.[2][3][4]
-
Solution: To overcome this, you may need to use more forcing reaction conditions. This can include a higher reaction temperature, a longer reaction time, or the use of a catalyst. For the reaction with ethyl acetoacetate, consider extending the reflux time and ensure efficient removal of the ethanol byproduct to drive the equilibrium towards the product.
-
-
Choice of Acetoacetylating Agent: Ethyl acetoacetate is less reactive than diketene.[5] If you are using ethyl acetoacetate and experiencing low conversion, switching to diketene could significantly improve your yield due to its higher reactivity. However, be aware of the safety precautions associated with diketene.[6][7]
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. For the reaction with ethyl acetoacetate, refluxing in a suitable solvent like toluene or xylene is common.
-
Catalyst: While often not strictly necessary, a catalytic amount of a weak acid or base might facilitate the reaction. For instance, a mild Lewis acid could activate the carbonyl group of ethyl acetoacetate. Conversely, for the diketene route, the reaction is often rapid and may not require a catalyst.
-
Solvent: The choice of solvent can be critical. A non-polar, high-boiling solvent like toluene or xylene is often used to facilitate the removal of ethanol when using ethyl acetoacetate. For the diketene reaction, aprotic solvents are preferred.
-
-
Purity of Starting Materials: Impurities in the 3-chloro-2-methylaniline or the acetoacetylating agent can interfere with the reaction. Ensure your starting materials are of high purity. 3-Chloro-2-methylaniline can be purified by vacuum distillation.[8]
Product is an Oil or Difficult to Crystallize
Q: My product is an oil and I'm having trouble getting it to crystallize. What should I do?
A: The formation of an oily product is a common issue and can be due to impurities or the presence of residual solvent.
-
Purity: The primary reason for a product oiling out is often the presence of impurities which depress the melting point. These can include unreacted starting materials or side-products.
-
Solution: First, try to purify the crude product. A simple workup involving washing the organic layer with dilute acid (to remove unreacted aniline) and then with brine can help. If this is insufficient, column chromatography on silica gel is a reliable method for purification. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
-
Recrystallization Technique: Choosing the right solvent system is key for successful recrystallization.
-
Solvent Selection: You are looking for a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Good single solvents to try include ethanol, isopropanol, or toluene.
-
For solvent pairs, you can dissolve the product in a good solvent (like ethyl acetate or acetone) at room temperature and then slowly add a poor solvent (like hexane or heptane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[9]
-
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a surface for crystals to nucleate.
-
Product Purity Issues
Q: My analytical data (NMR, HPLC) indicates the presence of impurities. What are the likely side-products and how can I avoid them?
A: Impurities in the final product can arise from unreacted starting materials or side reactions.
-
Unreacted 3-chloro-2-methylaniline: This is a common impurity, especially if the reaction has not gone to completion.
-
Avoidance: Drive the reaction to completion using the strategies mentioned for low yield.
-
Removal: An acidic wash (e.g., with dilute HCl) during the workup will protonate the aniline, making it water-soluble and easily removable from the organic layer.
-
-
Diacetoacetylation: It is possible for the nitrogen of the initially formed product to be acetoacetylated again, although this is generally less favorable.
-
Avoidance: Use a stoichiometric amount or a slight excess of the aniline relative to the acetoacetylating agent.
-
-
Self-condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation.
-
Avoidance: Avoid strongly basic conditions if not necessary for your specific protocol.
-
-
Impurities from Diketene: Diketene can dimerize or polymerize if not handled correctly.[10][11]
-
Avoidance: Use freshly opened or purified diketene. Store it at low temperatures (0-5 °C) and under an inert atmosphere.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which acetoacetylating agent is better: ethyl acetoacetate or diketene?
A1: The choice depends on your priorities:
| Feature | Ethyl Acetoacetate | Diketene |
| Reactivity | Less reactive; may require heating and longer reaction times. | Highly reactive; reaction is often rapid and exothermic.[5] |
| Byproducts | Ethanol, which needs to be removed to drive the reaction. | No byproduct, leading to a cleaner reaction. |
| Handling | Relatively safe and easy to handle. | Toxic, lachrymatory, and can polymerize explosively.[7] Requires careful handling in a fume hood. |
| Yield | Can be lower, especially with sterically hindered anilines. | Generally provides higher yields. |
For a higher yield and cleaner reaction, diketene is superior. However, for ease of handling and safety, ethyl acetoacetate is the preferred choice, especially for smaller-scale syntheses.
Q2: What is a suitable solvent for this reaction?
A2:
-
With Ethyl Acetoacetate: A high-boiling, non-polar solvent like toluene or xylene is recommended. This allows for heating to drive the reaction and facilitates the removal of ethanol via a Dean-Stark trap or distillation.
-
With Diketene: Aprotic solvents such as toluene, ethyl acetate, or dichloromethane are suitable. The reaction is often fast and may not require high temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a mixture of hexane and ethyl acetate as the mobile phase. The product will be more polar than the starting aniline. You can visualize the spots using a UV lamp. The reaction is complete when the starting aniline spot is no longer visible.
Q4: What are the key safety precautions I should take?
A4:
-
3-chloro-2-methylaniline: This compound is toxic and an irritant.[12] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diketene: Diketene is highly toxic, flammable, and reactive.[7] It should only be handled by experienced chemists in a fume hood. Avoid contact with skin and eyes, and do not inhale the vapors. Store it under refrigeration and ensure it is stabilized.[6]
-
General Precautions: Always conduct reactions in a fume hood and be aware of the potential hazards of all chemicals used.
Q5: What is a typical work-up procedure?
A5: A general work-up procedure would be:
-
Cool the reaction mixture to room temperature.
-
If a solid product has precipitated, it can be collected by filtration.
-
If the product is in solution, wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to remove unreacted aniline.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Q6: How can I confirm the identity and purity of my product?
A6:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show the characteristic peaks for the aromatic protons, the methyl groups, the methylene group, and the amide proton.
-
HPLC: High-performance liquid chromatography can be used to assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[13]
-
Mass Spectrometry: This will confirm the molecular weight of the product. The expected m/z for the protonated molecule [M+H]⁺ is approximately 226.06.[14]
Experimental Protocols
Protocol 1: Synthesis using Ethyl Acetoacetate
This protocol is adapted from general procedures for the synthesis of acetoacetanilides.
Materials:
-
3-chloro-2-methylaniline
-
Ethyl acetoacetate
-
Toluene
-
Dean-Stark trap (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), dissolve 3-chloro-2-methylaniline (1 equivalent) in toluene.
-
Add ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours. If using a Dean-Stark trap, monitor the collection of ethanol.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow the general work-up procedure described in the FAQs.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using Diketene (for experienced users)
Materials:
-
3-chloro-2-methylaniline
-
Diketene (stabilized)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-methylaniline (1 equivalent) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add diketene (1 equivalent) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-chloro-2-methylaniline | C₇H₈ClN | 141.60 | Brown-red liquid[15] |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid[5] |
| Diketene | C₄H₄O₂ | 84.07 | Colorless liquid |
| This compound | C₁₁H₁₂ClNO₂ | 225.67 | Off-white to pale yellow solid |
Visualizations
Reaction Scheme
Caption: General synthesis scheme.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
PrepChem. Preparation of 3-chloro-2-methylaniline. [Link]
-
PubChem. This compound. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
-
ResearchGate. (PDF) N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. [Link]
-
SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]
-
Organic Syntheses. Diketene. [Link]
-
ResearchGate. Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm | Request PDF. [Link]
- Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
-
ResearchGate. Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Diketene (Acetyl Ketene) Safety and Storage for Optimal Chemical Synthesis. [Link]
-
National Institutes of Health. Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones. [Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
Quora. Why is the -NH2 group in aniline an ortho and para directing group?. [Link]
-
Chemistry for everyone. Ethyl Acetoacetate: Synthesis & Applications. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
YouTube. Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. [Link]
-
Organic Syntheses. Ketene dimer. [Link]
-
Taylor & Francis. Ethyl acetoacetate – Knowledge and References. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Wikipedia. Ethyl acetoacetate. [Link]
-
PubChem. Diketene. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [wap.guidechem.com]
- 13. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]
- 14. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 15. innospk.com [innospk.com]
Technical Support Center: Synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
The Reaction Landscape: Mechanisms & Impurities
The synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide typically involves the nucleophilic acyl substitution of 3-chloro-2-methylaniline (Fast Red KB Base) with ethyl acetoacetate (EAA) or diketene .[1] While the diketene route is exothermic and rapid, the EAA route is equilibrium-driven and susceptible to thermodynamic vs. kinetic control issues.
Reaction Pathway Diagram
The following diagram illustrates the critical divergence points where process parameters (Temperature, pH, Water content) determine whether you isolate the target amide or generate fatal impurities.
Caption: Figure 1. Divergent reaction pathways. High temperature favors the Target Amide, while low temperature favors the Enamine. Acidic conditions promote cyclization to Quinolines.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by process chemists.
Scenario A: The "Low-Melting" Solid
Q: My product precipitates as a solid, but the melting point is 85–95°C (Target is ~106–108°C). NMR shows an ethyl group quartet/triplet that shouldn't be there.[1] What happened?
Diagnosis: You have formed the Enamine (Schiff Base) impurity [Ethyl 3-((3-chloro-2-methylphenyl)amino)but-2-enoate].[1]
-
The Cause: The reaction temperature was too low. The aniline nitrogen can attack either the ketone or the ester of ethyl acetoacetate. Attack at the ketone (forming the enamine) is kinetically favored at lower temperatures (<100°C).[1] Attack at the ester (forming the target amide) requires higher activation energy but produces the thermodynamically stable product.
-
The Fix:
-
Process: Ensure the reaction temperature is maintained above 110°C (using xylene or toluene reflux).
-
Distillation: You must continuously distill off the ethanol byproduct.[1] The presence of ethanol shifts the equilibrium back or halts the conversion to the amide.
-
Rework: The enamine can often be converted to the amide by reheating the crude mixture in xylene with a catalytic amount of amine (e.g., triethanolamine) and distilling off the released ethanol.
-
Scenario B: The "Insoluble" Contaminant
Q: During filtration, I see a high-melting (>230°C), highly insoluble white solid that does not dissolve in dilute NaOH. What is it?
Diagnosis: This is likely 1,3-bis(3-chloro-2-methylphenyl)urea (Symmetric Urea).[1]
-
The Cause:
-
Moisture: If using diketene, water contamination hydrolyzes the diketene or the intermediate isocyanate-like species, coupling two aniline molecules.
-
Thermal Stress: Prolonged heating of the target amide at temperatures >150°C can cause thermal decomposition, releasing ketene and generating the urea.
-
-
The Fix:
-
Dry all solvents and reagents (KF < 0.1%).[1]
-
Avoid "cooking" the reaction mass after ethanol evolution ceases.
-
Purification: This impurity is insoluble in most organic solvents and aqueous base.[1] Dissolve your target amide in dilute NaOH (the amide is acidic due to the active methylene), filter off the insoluble urea, and re-precipitate the target with acid.
-
Scenario C: The "Cyclized" Artifact
Q: I used sulfuric acid as a catalyst to speed up the reaction, but now my mass spec shows [M-18] peaks and the product is fluorescent. Why?
Diagnosis: You have triggered the Knorr Quinoline Synthesis , forming 7-chloro-4,8-dimethylquinolin-2(1H)-one (or its isomer).[1]
-
The Cause: Strong acids (H₂SO₄, PPA) catalyze the intramolecular condensation of the
-ketoamide.[1][2] The carbonyl oxygen or carbon attacks the aromatic ring, losing a water molecule to form the quinoline ring. -
The Fix:
-
Catalyst Choice: Switch from strong mineral acids to weaker bases (e.g., few drops of pyridine or triethylamine) or use no catalyst at all (thermal activation).[1]
-
Neutralization: If an acid catalyst is required for the initial step, neutralize it immediately before any high-temperature workup.
-
Analytical Profile: Identifying the Impurities
Use this table to interpret crude NMR/HPLC data.
| Component | Structure Description | Key 1H NMR Feature (DMSO-d6) | Solubility (Dilute NaOH) |
| Target Amide | Amide linkage, free ketone | Soluble (forms enolate) | |
| Enamine (Impurity A) | Ethyl ester present, C=C double bond | Insoluble | |
| Symmetric Urea (Impurity B) | Two aromatic rings linked by urea | No aliphatic protons; Aromatic region only; High MP | Insoluble |
| Quinoline (Impurity C) | Cyclic, aromatized heterocyclic | Loss of methylene singlet; Appearance of aromatic singlet | Soluble (Phenolic nature) |
Optimized Synthetic Protocol
To minimize the side products described above, follow this "Self-Validating" protocol.
Reagents:
-
3-Chloro-2-methylaniline (1.0 eq)[1]
-
Ethyl Acetoacetate (1.2 eq)[1]
-
Solvent: Xylene (High boiling point required for thermodynamic control)[1]
-
Catalyst: Triethanolamine (0.01 eq) - Optional, prevents acid-catalyzed cyclization.[1]
Step-by-Step:
-
Charge: Load 3-chloro-2-methylaniline and Xylene into a reactor fitted with a Dean-Stark trap and condenser.
-
Heat: Heat the mixture to 100°C.
-
Addition: Add Ethyl Acetoacetate dropwise over 30 minutes. Rationale: Prevents high local concentration of EAA which can favor side reactions.
-
Reflux (Critical Step): Raise temperature to vigorous reflux (~135–140°C).[1]
-
Observation: Ethanol/Xylene azeotrope will collect in the Dean-Stark trap.[1]
-
Checkpoint: Continue reflux until the theoretical volume of ethanol is collected. If ethanol stops evolving but starting material remains, add fresh Xylene to push the equilibrium.
-
-
Workup: Cool to 0–5°C. The target amide should crystallize.[1]
-
Purification (Urea Removal): If urea is suspected, dissolve the crude cake in 5% NaOH solution.[1] Filter the insoluble urea. Acidify the filtrate with HCl to pH 4–5 to reprecipitate the pure amide.
References
-
Mechanism of Acetoacetylation: Organic Syntheses, Coll. Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941).[1] (General procedure for acetoacetanilides). [1]
-
Kinetic vs. Thermodynamic Control (Enamine vs. Amide): L. Knorr, Ber.[1] Dtsch. Chem. Ges., 1892, 25, 775. (Foundational work on acetoacetate-aniline condensation).
-
Knorr Quinoline Cyclization Side Reaction: Staskun, B. "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." J. Org.[1][2] Chem. 1964, 29, 5, 1153–1157.[2] [1]
-
Symmetric Urea Formation: Journal of Chemical Education, "Synthesis of substituted ureas from anilines". (General decomposition pathway of carbamates/amides at high temp).[1]
-
Target Molecule Data: PubChem Compound Summary for CID 296085, this compound.[1] [1]
Sources
troubleshooting N-(3-chloro-2-methylphenyl)-3-oxobutanamide purification
Senior Application Scientist Desk
Introduction
Welcome to the Technical Support Hub. You are likely working with N-(3-chloro-2-methylphenyl)-3-oxobutanamide (also known as Acetoacet-3-chloro-2-methylanilide), a critical intermediate often used in the synthesis of azo pigments or heterocyclic pharmaceuticals.
From my experience in process chemistry, this class of compounds—
This guide is structured to troubleshoot these specific issues, moving from diagnostic observation to rigorous purification protocols.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Visual Appearance & Discoloration
Q: My crude product is pink or reddish-brown instead of off-white. What happened? A: This is the hallmark of aniline oxidation . The precursor, 3-chloro-2-methylaniline (Fast Red KB Base), is highly susceptible to air oxidation. If residual aniline remains in your crude material, it oxidizes to form colored quinoid species or azo-like coupling products over time.
-
The Fix: You cannot wash this color out with simple solvents. You must perform a recrystallization with activated carbon (charcoal) . The carbon preferentially adsorbs these planar, aromatic colored impurities.
-
Prevention: Ensure your acetoacetylation reaction runs to completion (check by TLC/HPLC) to minimize free aniline. Use a slight excess of ethyl acetoacetate or diketene.
Q: The product looks "wet" or sticky even after drying.
A: This usually indicates solvent entrapment or the presence of ethyl acetoacetate .
-
The Fix: Triturate the solid with cold hexanes or heptane. This non-polar wash removes the oily ester residues without dissolving your polar amide product.
Category 2: Crystallization Failures
Q: Upon cooling the recrystallization solution, the product separates as an oil ("oiling out") rather than crystals. A: This occurs when the saturation temperature exceeds the melting point of the impure solid. Impurities depress the melting point of your compound. If the solution is too concentrated, the product separates as a liquid phase before it can organize into a crystal lattice.
-
The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (dilute the system by 10-15%).
-
Seed the solution with a pure crystal at a temperature just below the expected melting point.
-
Slow Cool: Agitate slowly. Rapid cooling promotes oiling out.
-
Q: I have a high-melting insoluble solid that won't dissolve in ethanol.
A: You likely formed the symmetric urea byproduct .
If the reaction temperature spiked (
-
The Fix: Perform a hot filtration .[1][2] Dissolve your desired product in boiling ethanol or toluene; the urea will remain solid. Filter it off while hot.[1][2]
Part 2: Decision Logic & Impurity Profiling
Understanding the source of your impurity determines the purification route.
Figure 1: Troubleshooting Logic Tree for Acetoacetanilide Purification.
Part 3: Validated Purification Protocols
Protocol A: The Ethanol/Water Recrystallization (Standard)
Best for: General purity enhancement and color removal.
Prerequisites:
-
Solvent A: Ethanol (95% or absolute)
-
Solvent B: Deionized Water
-
Activated Carbon (e.g., Darco G-60)
Step-by-Step:
-
Dissolution: Place 10 g of crude solid in a flask. Add 30-40 mL of Ethanol. Heat to reflux (
C).-
Note: If the solid does not dissolve completely and white particles remain, perform a hot filtration immediately (removes urea impurity).
-
-
Decolorization: If the solution is colored, remove heat, let boiling subside, and add 0.5 g activated carbon. Return to reflux for 5 minutes.
-
Caution: Adding carbon to a boiling solution causes violent foaming.
-
-
Filtration: Filter the hot mixture through a pre-warmed Celite pad or fluted filter paper to remove the carbon.
-
Crystallization: Reheat filtrate to boiling. Add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of ethanol to clear it again.
-
Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature. Then, place in an ice bath (
C) for 1 hour. -
Isolation: Filter the white needles/plates. Wash with a cold 50:50 Ethanol:Water mixture.
Protocol B: Toluene Recrystallization (Anhydrous)
Best for: Removal of polar impurities and drying the product.
Step-by-Step:
-
Suspend crude solid in Toluene (approx 5-7 mL per gram of solid).
-
Heat to boiling (
C). The product should dissolve; inorganic salts or ureas will not. -
Allow to cool slowly.[3] Toluene promotes the formation of large, well-defined crystals which are less likely to trap impurities than rapid precipitation from alcohol.
-
Filter and wash with cold toluene, then hexane.
Part 4: Analytical Validation & Data
Once purified, the compound must meet specific criteria. The following table summarizes expected properties and common deviations.
| Parameter | Specification (Target) | Common Deviation | Cause of Deviation |
| Appearance | White to off-white crystalline solid | Pink/Red tint | Oxidized 3-chloro-2-methylaniline |
| Solubility | Soluble in Ethanol, Acetone, DMSO | Insoluble residue | Symmetric Urea byproduct |
| Melting Point | Verify against standard (Typically sharp) | Broad, depressed range | Solvent occlusion or "oiling out" during crystallization |
| TLC (Silica) | Single spot ( | Spot at baseline | Aniline salts or inorganic residue |
| Iron Content | < 10 ppm | Yellow/Orange cast | Metal leaching from reactor (chelates with |
Mechanism of Impurity Formation
It is vital to understand why these steps are necessary. The diagram below illustrates the competition between the desired acetoacetylation and the side reactions.
Figure 2: Reaction pathways leading to target product vs. common impurities.
References
-
Organic Syntheses. "Acetoacetanilide." Org.[4][5][6] Synth.1939 , 19, 1. Link (General procedure for acetoacetylation of anilines).
-
PubChem. "this compound (Compound)."[7] National Library of Medicine.Link (Structure and ID verification).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clariant. "Pigment Intermediates - Acetoacetanilides." Technical Data Sheet. (General industrial context for handling acetoacet-chloro-anilides).
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studylib.net [studylib.net]
- 7. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Keto-Enol Tautomers of N-(3-chloro-2-methylphenyl)-3-oxobutanamide in NMR
Welcome to the technical support center for the analysis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound and are encountering challenges related to its keto-enol tautomerism. As a β-ketoamide, this molecule exists as a dynamic equilibrium between its keto and enol forms in solution, which can complicate spectral interpretation. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to ensure accurate and reproducible results.
Understanding the Phenomenon: Keto-Enol Tautomerism in this compound
Keto-enol tautomerism is a chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group adjacent to a double bond).[1] In the case of this compound, the equilibrium is between the ketoamide and the Z-enolamide tautomers. The interconversion between these forms is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species in the same spectrum.[2][3] The position of this equilibrium is highly sensitive to environmental factors, which is a common source of confusion during analysis.
Caption: The equilibrium between the keto and enol tautomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing two distinct sets of signals in the ¹H NMR spectrum of my sample?
A1: The presence of two sets of signals is the classic manifestation of keto-enol tautomerism. Because the rate of interconversion between the keto and enol forms is slow, NMR spectroscopy captures a "snapshot" of the equilibrium, showing signals for both distinct chemical species. You are not observing an impurity, but rather two forms of the same molecule in dynamic equilibrium. The ketoamide form will have characteristic signals for the α-methylene protons (–CH₂–), while the Z-enolamide form will show signals for a vinylic proton (=CH–) and an enolic hydroxyl proton (–OH).[1]
Q2: How can I confidently assign the observed signals to the correct tautomer?
A2: Signal assignment is based on the distinct electronic environments of the protons in each tautomer. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl, which significantly deshields the hydroxyl proton.[4]
Here is a table of expected ¹H NMR chemical shifts in a non-polar solvent like CDCl₃:
| Proton | Keto Tautomer (ppm) | Enol Tautomer (ppm) | Key Features |
| Methyl (CH₃) | ~2.3 | ~2.1 | The enol methyl is slightly upfield. |
| Methylene (CH₂) | ~3.6 (singlet) | - | A sharp singlet, characteristic of the keto form. |
| Methine (=CH) | - | ~5.5 (singlet) | A singlet in the vinylic region, definitive for the enol form. |
| Amide (NH) | ~8.5-9.5 (broad singlet) | ~10.5-11.5 (broad singlet) | The enol amide proton is typically downfield. |
| Enolic Hydroxyl (OH) | - | ~12-14 (very broad singlet) | A highly downfield and often broad signal, indicative of strong intramolecular H-bonding. |
| Aromatic (Ar-H) | ~7.0-7.5 | ~7.0-7.5 | Signals may show slight differences between tautomers but often overlap. |
Pro-Tip: To confirm the assignment of the NH and OH protons, perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to the exchangeable NH and OH protons will diminish or disappear.[5]
Q3: The keto-enol ratio seems to vary between my NMR experiments. What is causing this?
A3: The keto-enol equilibrium is highly sensitive to solvent, temperature, and concentration. This variability is expected and can be leveraged for further characterization.
-
Solvent Effects: This is the most significant factor.[6][7]
-
Non-polar, aprotic solvents (e.g., CDCl₃, CCl₄, benzene-d₆) stabilize the enol form. This is because the enol tautomer can form a stable, intramolecular hydrogen bond, which is favored in solvents that cannot compete for hydrogen bonding.[6]
-
Polar, protic solvents (e.g., methanol-d₄, D₂O) and polar, aprotic solvents with high hydrogen bond accepting ability (e.g., DMSO-d₆) favor the keto form. These solvents disrupt the internal hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers, thereby stabilizing the more polar keto form.[2][8]
-
-
Temperature Effects: Variable temperature (VT) NMR studies can provide thermodynamic data. Generally, increasing the temperature can shift the equilibrium, though the direction of the shift depends on the thermodynamics (ΔH and ΔS) of the tautomerization in the specific solvent used.
-
Concentration Effects: In some cases, at higher concentrations, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium slightly towards the keto form.
Q4: How can I accurately determine the percentage of each tautomer?
A4: Quantitative NMR (qNMR) is a powerful tool for this. The ratio of the tautomers can be calculated from the integrated areas of well-resolved, non-overlapping signals unique to each form.[9]
Protocol for Quantification:
-
Select Diagnostic Signals: Choose signals that are well-separated and belong exclusively to one tautomer. The most reliable signals are typically:
-
Keto Form: The α-methylene (–CH₂) singlet around 3.6 ppm.
-
Enol Form: The vinylic (=CH) singlet around 5.5 ppm.
-
-
Acquire High-Quality Data: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This ensures complete relaxation and accurate integration. A D1 of 10-15 seconds is a good starting point.
-
Process the Spectrum: Carefully phase the spectrum and perform a baseline correction.
-
Integrate the Signals: Integrate the selected signals.
-
Calculate the Ratio: The molar ratio is directly proportional to the integral ratio.
-
% Enol = [Integral(=CH) / (Integral(=CH) + Integral(–CH₂))] * 100
-
% Keto = [Integral(–CH₂) / (Integral(=CH) + Integral(–CH₂))] * 100
-
Equilibrium Constant (K_eq) = % Enol / % Keto
-
Q5: My aromatic signals are overlapping with my solvent peak/each other. How can I resolve this?
A5: Signal overlap is a common challenge.[10] Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for NMR signal overlap.
-
Change the Solvent: This is often the easiest and most effective solution. Solvents can induce differential shifts in your signals. For example, switching from CDCl₃ to benzene-d₆ can cause significant shifts due to aromatic solvent-induced shifts (ASIS), often resolving overlapping regions.[5]
-
Vary the Temperature: Acquiring spectra at different temperatures can sometimes shift signals enough to resolve them.
-
Increase Magnetic Field Strength: If available, use a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz). Higher fields provide better signal dispersion.
-
Utilize 2D NMR: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can resolve overlapping proton signals by correlating them to their attached ¹³C nuclei, which have a much larger chemical shift range.[11]
Experimental Protocol: Sample Preparation and NMR Acquisition
This protocol provides a standardized method for analyzing the keto-enol equilibrium.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of the desired deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed ampule to minimize water content.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H Spectrum):
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: Set and equilibrate the probe to a standard temperature, e.g., 298 K (25 °C).
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).
-
Number of Scans (NS): 16 (adjust for concentration).
-
Relaxation Delay (D1): 10 s (for quantitative analysis).
-
Acquisition Time (AQ): ~2-3 s.
-
-
-
Data Processing:
-
Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Manually phase the spectrum and perform a baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant peaks for quantification as described in Q4.
-
By following these guidelines, you will be well-equipped to resolve, identify, and quantify the keto-enol tautomers of this compound, leading to a more profound understanding of its chemical behavior in solution.
References
-
ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Retrieved February 2, 2026, from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Canadian Journal of Chemistry. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]
-
Laurella, S. L., Sierra, M. G., Furlong, J. J. P., & Allegretti, P. E. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3, 138-149. [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Journal of Agricultural and Food Chemistry. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ACS Publications. [Link]
-
Journal of Chemical Education. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. [Link]
-
ResearchGate. (2013). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]
-
ACS Publications. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. The Journal of Physical Chemistry. [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved February 2, 2026, from [Link]
-
Laurella, S. L., et al. (2012). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. Journal of Applied Solution Chemistry and Modeling, 1(1), 1-10. [Link]
-
ResearchGate. (2012). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects | Request PDF. [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. Retrieved February 2, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]
-
ResearchGate. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. [Link]
-
ATB and Repository. (n.d.). Acetanilide | C8H9NO | MD Topology | NMR | X-Ray. [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
University of Wuppertal. (2020, March 19). NMR of acetanilide. [Link]
Sources
- 1. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in <i>β</i>-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: HPLC Analysis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Case Reference: β-Keto Amide Peak Tailing & Asymmetry
Welcome to the Advanced Chromatography Support Center. You are accessing this guide because you are experiencing peak tailing, splitting, or broadening with N-(3-chloro-2-methylphenyl)-3-oxobutanamide (also known as Acetoacet-3-chloro-2-methylanilide).
Unlike typical basic pharmaceutical compounds where tailing is caused by amine-silanol interactions, this analyte presents a unique set of challenges due to its
Part 1: Diagnostic Workflow
Before altering your method, determine the root cause of the asymmetry.[1] Use this decision matrix to isolate the variable.
Figure 1: Diagnostic Logic Tree for
Part 2: The "Hidden" Culprit – Metal Chelation
The Science:
this compound contains a
Symptoms:
-
Severe tailing (
) that does not respond to pH changes. -
"Memory effects" where the peak shape degrades over time as the column accumulates metal ions from the system.
-
Low recovery (analyte is permanently bound to the frit).
Protocol 1: System Passivation & Mobile Phase Additives Goal: Sequester metal ions to prevent analyte binding.
| Step | Action | Technical Rationale |
| 1 | Add EDTA | Add 0.1 mM EDTA (Disodium Ethylenediaminetetraacetate) to the aqueous portion of your mobile phase. EDTA has a higher formation constant ( |
| 2 | Switch Hardware | If possible, use PEEK (Polyether ether ketone) tubing and column frits. Glass-lined columns are the gold standard for chelating analytes. |
| 3 | Acid Wash | If a column is already contaminated, flush with 0.1% Phosphoric Acid in 50:50 MeOH:Water for 20 column volumes to strip bound metals (Disconnect detector during this step). |
Expert Note: Do not rely solely on "high purity" silica. The metal contamination often comes from the instrument pump heads and tubing, not just the column packing.
Part 3: The "Ghost" Peak – Keto-Enol Tautomerism
The Science: In solution, your analyte exists in equilibrium between the Keto form (dicarbonyl) and the Enol form (hydrogen-bonded ring).
-
Keto:
-
Enol:
If the rate of interconversion between these forms is slow relative to the chromatographic timescale, you will see peak broadening, a "saddle" between two peaks, or a distorted split peak.
Protocol 2: Kinetic Optimization Goal: Push the equilibrium to a single state or speed up interconversion so the detector sees a time-averaged single peak.
-
Temperature Control (Primary Fix):
-
Action: Increase column temperature to 40°C – 50°C .
-
Why: Higher thermal energy accelerates the proton transfer rate. Fast exchange results in a sharp, single peak (the weighted average of the two forms).
-
-
Solvent Selection:
-
Action: Avoid pure acetonitrile if possible; use Methanol.
-
Why: Protic solvents (MeOH) facilitate proton transfer via hydrogen bonding, speeding up the tautomerization. Aprotic solvents (ACN) can slow down the exchange, exacerbating peak splitting.
-
Part 4: Solubility & Injection Solvent
The Science: This molecule is highly hydrophobic (aromatic ring + chloro + methyl groups) and has low water solubility. Injecting a sample dissolved in 100% DMSO or THF into a high-aqueous mobile phase (e.g., 90% Water) causes "micro-precipitation" at the head of the column.
Symptoms:
Protocol 3: Injection Matching
-
Recommendation: Dissolve the sample in the mobile phase or a solvent with weaker elution strength than the mobile phase.
-
Workaround: If solubility is limited, use a "sandwich injection" (air gaps) or reduce injection volume to <5 µL to allow instant dilution.
Part 5: Summary of Recommended Conditions
Based on the chemical properties of this compound, the following starting conditions are recommended for method development:
| Parameter | Recommendation | Reason |
| Column | C18, End-capped, High Carbon Load | Hydrophobic retention; end-capping reduces silanol H-bonding. |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1 mM EDTA , pH 4.5 - 5.0 | EDTA prevents chelation. Mild acidic pH keeps the amide neutral but supports enol stability. |
| Mobile Phase B | Methanol | Protic solvent assists tautomeric averaging. |
| Temperature | 45°C | Critical for collapsing keto-enol split peaks. |
| Detection | UV 254 nm | Aromatic ring absorption. |
References
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Link
-
McCalley, D. V. (2023). Understanding the mechanisms of peak tailing in the separation of basic and acidic compounds. Chemical Communications. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Notes. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Link
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Support. Link
Sources
challenges in scaling up N-(3-chloro-2-methylphenyl)-3-oxobutanamide production
Executive Summary & Safety Directive
Compound Identifier: N-(3-chloro-2-methylphenyl)-3-oxobutanamide CAS No: 20139-54-2 Common Name: Acetoacet-3-chloro-2-methylanilide (AAOT-Cl) Precursors: 3-Chloro-2-methylaniline (Fast Red KB Base) + Diketene (or Ethyl Acetoacetate)[1][2]
CRITICAL SAFETY ALERT: The primary industrial route utilizes Diketene , a highly reactive, lachrymatory, and hazardous reagent.[3] Scale-up introduces significant thermal risks.[1][2][3]
-
Exotherm Hazard: The reaction is strongly exothermic (
).[1][2] In a batch reactor, uncontrolled addition can lead to a runaway reaction, rapid pressure buildup, and vessel rupture.[2][3] -
Diketene Stability: Diketene polymerizes violently in the presence of bases or acids if not temperature-controlled.[3]
Process Logic & Reaction Pathway
The synthesis relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the diketene ring (or the ester carbonyl of ethyl acetoacetate).[3]
Primary Reaction:
Side Reactions (Impurities):
-
Diketene Dimerization: Formation of Dehydroacetic acid (DHA) if temperature exceeds 50°C or if addition is too slow.[2][3]
-
Hydrolysis: Diketene +
.[2][3] -
Amine Oxidation: Residual 3-chloro-2-methylaniline oxidizes to form colored azo/azoxy species, causing "pink/brown" product discoloration.[1][2][3]
Visual Workflow: Reaction & Troubleshooting Logic
Caption: Process flow diagram illustrating the acetoacetylation pathway and critical divergence points where thermal mismanagement leads to specific impurity profiles.
Troubleshooting Guides (Q&A Modules)
Module A: Thermal Management & Exotherm Control
User Question: "We are scaling from 1L to 50L. During diketene addition, the temperature spiked to 65°C despite full jacket cooling.[3] The product yield dropped to 75%.[2][3] What happened?"
Root Cause Analysis: The heat removal capacity of your 50L vessel (Surface Area/Volume ratio) is significantly lower than your 1L lab flask. The reaction kinetics are fast; the rate-limiting step at scale is heat transfer, not chemical conversion.[1][3] At >50°C, diketene dimerizes to dehydroacetic acid (DHA) rather than reacting with the amine.[2][3]
Corrective Protocol:
-
Dosing Strategy: Switch from "constant rate" addition to "temperature-controlled" dosing. Link the dosing pump to the internal reactor thermometer.[3] If
, the pump must auto-stop.[1][2][3] -
Pre-Cooling: Cool the aniline solution to 10–15°C before starting addition.
-
Dilution: If using a solvent-free or high-concentration method, dilute the reaction mass with Toluene or dilute Acetic Acid to increase thermal mass and improve heat dissipation.[1][2][3]
Module B: Purity & Discoloration Issues
User Question: "Our final product meets HPLC purity specs (99.2%) but has a persistent pink/reddish hue. Recrystallization isn't removing it efficiently."[1][3]
Root Cause Analysis: The color comes from trace oxidation of unreacted 3-chloro-2-methylaniline .[1][2] The ortho-methyl and meta-chloro groups make this aniline prone to forming colored oligomers if left unreacted or exposed to air at high pH.[1]
Corrective Protocol:
-
Stoichiometry Adjustment: Ensure a slight excess of diketene (1.05 – 1.10 eq) to drive the amine to full conversion.[2][3]
-
End-Point Quench: Do not allow the reaction mixture to stand for long periods post-reaction. Quench any excess diketene with a small amount of ethanol or water, then immediately proceed to crystallization.[2][3]
-
Acid Wash: The product is an amide (neutral/weakly acidic).[2][3] Wash the filter cake with dilute HCl (0.5M) to solubilize and remove any unreacted aniline, which is basic.[2][3]
-
Reducing Agent: Add a trace amount (0.1% w/w) of Sodium Bisulfite or Ascorbic Acid during the crystallization step to prevent oxidative coupling of residual anilines.[2][3]
Module C: Filtration & Crystal Morphology
User Question: "Filtration time has increased from 30 minutes (pilot) to 6 hours (production). The filter cake is slimy and retains solvent."
Root Cause Analysis:
Rapid precipitation caused by "crash cooling" or high supersaturation generated fines (crystals <10
Corrective Protocol:
-
Seeding: At the end of the reaction (approx. 40°C), add 0.1% pure seed crystals before cooling starts.
-
Controlled Cooling Ramp: Implement a linear cooling ramp: 40°C
20°C over 2 hours, then 20°C 0°C over 1 hour. This promotes Ostwald ripening, growing larger, filterable crystals.[2][3] -
Solvent Selection: If running in water, ensure the pH is slightly acidic (pH 4-5).[2][3] If running in Toluene, ensure water content is minimized, as a biphasic "slime" can form if the product hydrates.[3]
Standardized Scale-Up Protocol
Methodology: Solution Acetoacetylation in Toluene (Preferred for Purity)[2][3]
| Parameter | Specification | Rationale |
| Solvent | Toluene (anhydrous) | Solubilizes reactants; product precipitates upon cooling.[1][2] Excellent heat transfer. |
| Concentration | 20% - 25% (w/w) amine | Balance between throughput and viscosity/thermal control.[1][2][3] |
| Catalyst | Triethylamine (0.5 mol%) | Optional.[2][3] Accelerates nucleophilic attack if reaction is sluggish due to steric hindrance of o-methyl group.[1][2][3] |
| Temperature | 25°C - 40°C | < 20°C: Reaction too slow, diketene accumulation risk.[1][2][3] > 50°C: Side products form. |
| Addition Time | 2 - 4 Hours | Strictly controlled by heat removal capacity.[1][2][3] |
Step-by-Step:
-
Charge: Load Toluene and 3-chloro-2-methylaniline into the reactor. Inert with
. -
Heat/Cool: Adjust internal temperature to 25°C.
-
Addition: Begin Diketene dosing.
-
Cook-out: After addition, hold at 40-45°C for 1 hour.
-
IPC (In-Process Control): Check for unreacted amine by TLC or HPLC. Limit:
. -
Crystallization: Cool slowly to 0-5°C.
-
Isolation: Filter. Wash cake with cold Toluene, then Hexane (to remove residual toluene).[2][3]
-
Drying: Vacuum dry at 50°C. Note: Product melting point is approx 102°C; do not overheat.
FAQ: Frequently Asked Questions
Q: Can we use Ethyl Acetoacetate (EAA) instead of Diketene to avoid safety issues? A: Yes, but with caveats.
-
Cons: Reaction is significantly slower and requires high temperatures (>100°C) to drive off the ethanol byproduct (equilibrium reaction).[2][3] This often leads to darker products due to thermal degradation of the aniline.[3] You must use a rectifying column to remove ethanol continuously.[2][3]
Q: Why is the melting point of my product lower than the literature value (102°C)? A: A depressed melting point (e.g., 95-98°C) usually indicates the presence of Dehydroacetic acid or Solvent inclusion .[2][3] Run an H-NMR.
Q: How do I clean the reactor after a batch? A: Rinse with Methanol or Acetone.[3] If hard crusts (polymers) remain, use a hot dilute NaOH wash.[2][3] Warning: Do not use caustic wash if unreacted Diketene is present; it can polymerize violently.[3]
References
-
PubChem. (n.d.).[2][3][4] this compound (Compound). National Center for Biotechnology Information.[2][3] Retrieved October 26, 2023, from [Link][1][2][3]
-
Organic Syntheses. (1939).[2][3] Ketene Dimer (Diketene). Org. Synth. 1939, 19,[1][2][3] 53. Retrieved October 26, 2023, from [Link][2][3]
-
New Jersey Department of Health. (2010).[2][3] Hazardous Substance Fact Sheet: Diketene. Retrieved October 26, 2023, from [Link]
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 4. N-(5-chloro-2,4-dimethylphenyl)-3-oxobutanamide | C12H14ClNO2 | CID 177717199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Welcome to the dedicated technical support center for N-(3-chloro-2-methylphenyl)-3-oxobutanamide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance and practical solutions for overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to design and execute successful solubilization strategies.
Understanding the Challenge: Physicochemical Properties
This compound is an acetoacetanilide derivative. Compounds in this class are often characterized by their crystalline nature and limited aqueous solubility, which can present significant hurdles in various experimental and developmental settings. While specific experimental solubility data for this compound is not widely published, its structural similarity to other poorly soluble acetoacetanilides suggests that it likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility as a primary obstacle to its effective use.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | N-(4-chloro-2-methylphenyl)-3-oxobutanamide |
| CAS Number | 20139-54-2 | 20139-55-3 |
| Molecular Formula | C₁₁H₁₂ClNO₂ | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol | 225.67 g/mol |
| Predicted LogP | ~2.4 | 1.76 |
Note: LogP values are estimations and can vary. A higher LogP generally indicates lower aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the solubilization of this compound.
FAQ 1: My compound won't dissolve in aqueous buffers. What is the first step?
Answer: The initial and most critical step is to perform a systematic solubility screening in a range of pharmaceutically acceptable solvents and co-solvents. This will provide a quantitative understanding of the compound's solubility profile and guide the selection of an appropriate enhancement technique.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [1]
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Troubleshooting: Inconsistent Solubility Results
-
Issue: High variability in solubility measurements.
-
Cause & Solution: This could be due to insufficient equilibration time. Extend the incubation period to 72 hours and re-measure. Also, ensure the temperature is precisely controlled throughout the experiment.
-
-
Issue: The compound appears to degrade during the experiment.
-
Cause & Solution: The compound may be unstable in the chosen solvent or at the experimental temperature. Analyze the sample for degradation products using a stability-indicating HPLC method. Consider performing the experiment at a lower temperature or in a light-protected environment if the compound is light-sensitive.
-
Solubility Enhancement Techniques: A Practical Guide
Based on the initial solubility screening, you can select one or more of the following techniques to enhance the solubility of this compound.
Co-solvency
Co-solvency is a powerful and straightforward technique that involves adding a water-miscible organic solvent (co-solvent) to an aqueous solution to increase the solubility of a hydrophobic compound.
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the energy required to solvate the non-polar drug molecule.
Workflow for Co-solvent System Development
Caption: Workflow for developing a surfactant-based formulation.
Troubleshooting: Drug Precipitation from Micellar Solution
-
Issue: The drug precipitates from the surfactant solution over time.
-
Cause & Solution: The drug loading capacity of the micelles may have been exceeded, or the formulation is thermodynamically unstable. Try using a combination of surfactants or adding a co-surfactant to increase the stability of the micelles. Also, ensure that the surfactant concentration is well above the CMC.
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its aqueous solubility.
Mechanism: The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble guest-host complex.
Experimental Protocol: Phase Solubility Study [2]
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved drug in the supernatant.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.
Troubleshooting: Low Complexation Efficiency
-
Issue: The phase solubility diagram shows only a slight increase in drug solubility with increasing cyclodextrin concentration.
-
Cause & Solution: There may be a poor fit between the drug molecule and the cyclodextrin cavity. Try a different type of cyclodextrin (e.g., α-CD, γ-CD, or other modified β-CDs) that has a different cavity size. The addition of a small amount of a water-soluble polymer can sometimes enhance the complexation efficiency.
-
Safety & Handling
As a Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for this compound and all excipients used.
General Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.
References
-
Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals; Abolghasemi, M. M., Ed.; IntechOpen, 2012. [Link]
- Higuchi, T.; Connors, K. A. Phase-solubility techniques. Adv. Anal. Chem. Instrum.1965, 4, 117-212.
-
U.S. Food and Drug Administration. Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
European Medicines Agency. Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product. [Link]
-
AAPS PharmSciTech. Springer Nature. [Link]
-
Journal of Pharmaceutical Sciences. Elsevier. [Link]
-
European Journal of Pharmaceutics and Biopharmaceutics. Elsevier. [Link]
-
International Journal of Pharmaceutics. Elsevier. [Link]
Sources
Technical Support Center: A Guide to Addressing Poor Reproducibility in Assays with N-(3-chloro-2-methylphenyl)-3-oxobutanamide
From the Senior Application Scientist's Desk:
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how promising research can be stalled by technical hurdles. One common challenge is poor reproducibility in assays involving small molecules. This guide is designed to empower you, the researcher, with the knowledge and tools to systematically troubleshoot and resolve reproducibility issues specifically related to N-(3-chloro-2-methylphenyl)-3-oxobutanamide.
Poor reproducibility is rarely random; it's a signal that an experimental variable is not being adequately controlled. For a compound like this compound, these issues often trace back to its fundamental physicochemical properties and how it is handled in the lab. This guide moves from foundational knowledge of the compound to symptom-based troubleshooting and finally to robust protocols, creating a self-validating system for your experiments.
Part I: Foundational Knowledge - Understanding the Compound
Before troubleshooting an assay, it is critical to understand the properties of the molecule you are working with. Many reproducibility issues originate from a mismatch between the compound's characteristics and the experimental conditions.
FAQ 1: What are the key physicochemical properties of this compound?
Understanding the molecule's properties provides clues to its behavior in an assay. This compound is an acetoacetanilide derivative.[1] While extensive experimental data is not publicly available, we can infer its likely behavior from computational predictions and the properties of similar structures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Implication for Assays |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₂ | - |
| Molecular Weight | 225.67 g/mol | Essential for calculating molar concentrations.[3] |
| Predicted XLogP3 | 2.2 | This value suggests the compound is moderately lipophilic (hydrophobic). It will likely have poor solubility in purely aqueous solutions and may precipitate when diluted from an organic solvent into assay buffer.[2] |
| Hydrogen Bond Acceptor Count | 2 | Can participate in hydrogen bonding. |
| Hydrogen Bond Donor Count | 1 | Can participate in hydrogen bonding. |
The most critical parameter here is the predicted lipophilicity (XLogP3). This property is the primary reason researchers experience issues with compound precipitation, which is a major source of assay variability.[4][5]
FAQ 2: What is the best practice for preparing and storing stock solutions of this compound?
The integrity of your results begins with the integrity of your stock solution. Improper preparation and storage are common, yet preventable, sources of error.[6]
Answer: The key objectives are to ensure complete solubilization, maintain stability, and prevent contamination.
-
Solvent Selection: Due to its lipophilicity, this compound requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common choice. However, be aware that high concentrations of DMSO can be toxic to cells and may even interact directly with target proteins, confounding results.[7][8][9] Always keep the final concentration of DMSO in your assay below 0.5% to avoid these effects. [7]
-
Preparation Protocol:
-
Always wear appropriate Personal Protective Equipment (PPE).
-
For quantities of 10 mg or less, add the solvent directly to the supplier's vial to avoid loss of material.[7]
-
To create a 10 mM stock solution from 1 mg of compound (MW: 225.67), for example, add 44.3 µL of high-purity, anhydrous DMSO.
-
Ensure complete dissolution by vortexing or mixing thoroughly. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Storage Best Practices:
-
Aliquot: Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials. This is the most effective way to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[7]
-
Temperature: Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to 6 months).[7]
-
Labeling: Meticulously label each aliquot with the compound name, concentration, solvent, and date of preparation. Record the lot number in your lab notebook.[6]
-
Part II: Troubleshooting Guide - From Symptom to Solution
This section addresses common symptoms of poor reproducibility in a question-and-answer format.
Q1: My assay shows high variability between replicate wells. What is the likely cause and how do I fix it?
A: High coefficient of variation (CV%) among replicates is a classic sign that the compound is not being delivered consistently to each well. The primary suspect is compound precipitation.
-
Potential Cause: When a DMSO stock is diluted into an aqueous assay buffer, the compound's local concentration can momentarily exceed its solubility limit, causing it to precipitate.[10] These microscopic precipitates are then distributed unevenly across the plate, leading to high well-to-well variance.
-
Investigative Action:
-
Visual Inspection: After adding the compound to your assay plate, carefully inspect the wells under a microscope. Look for crystalline structures or amorphous cloudiness that is absent in the vehicle control wells.
-
Kinetic Solubility Test: Perform a simple test to determine the solubility limit in your specific assay buffer (see Protocol 1 in Part III). This will tell you the maximum concentration you can reliably test.
-
-
Recommended Solution:
-
Lower Final Concentration: The most straightforward solution is to work at concentrations below the determined solubility limit.
-
Use an Intermediate Dilution Plate: Instead of diluting directly from a high-concentration stock into the final assay plate, perform one or more intermediate dilution steps in a separate plate using either 100% DMSO or a mixture of assay buffer and DMSO. This gradual reduction in solvent strength minimizes precipitation.
-
Improve Mixing: Ensure rapid and thorough mixing immediately after the compound is added to the aqueous buffer. Inadequate mixing creates localized areas of high DMSO concentration, promoting precipitation.
-
Q2: My results are inconsistent between experiments (poor day-to-day or batch-to-batch reproducibility). What should I check?
A: When an entire experiment cannot be replicated, the issue often lies with a systemic variable that has changed between runs.
-
Potential Causes:
-
Stock Solution Degradation: The compound may be unstable in solution over time, even when frozen.[6]
-
Systematic Plate Effects: In high-throughput screening, factors like uneven incubation temperature or evaporation from edge wells can create gradients across the plate, leading to bias.[11][12]
-
Reagent Variability: Batch-to-batch differences in cells, serum, or other biological reagents can significantly alter assay response.
-
-
Investigative Action:
-
Analyze Plate Data: Plot your results as a heatmap for each plate. Look for patterns, such as consistently higher or lower values in specific rows, columns, or on the edges of the plate. This is a strong indicator of systematic error.[13]
-
Include a Reference Plate: If possible, run a "golden" plate of standard compounds with every experiment to monitor assay performance over time.
-
-
Recommended Solution:
-
Fresh Dilutions: Always prepare fresh working dilutions of the compound from a frozen stock aliquot for each experiment. Never reuse a previously diluted plate.[7]
-
Plate Layout Randomization: To mitigate systematic errors, randomize the location of your samples and controls on the plate. Avoid placing all high-concentration samples in one area.[12]
-
Strict Quality Control: Implement stringent QC on all reagents. For cell-based assays, ensure consistent cell passage numbers, seeding densities, and health.
-
Q3: I'm seeing a very low signal-to-noise ratio or the compound appears inactive. What could be wrong?
A: A weak or absent signal can be due to a lower-than-expected effective concentration of the compound or direct interference with the assay's detection system.
-
Potential Causes:
-
Compound Precipitation: As discussed, if the compound precipitates, its effective concentration in solution is drastically reduced, leading to an apparent loss of activity.[4]
-
Compound Adsorption: Lipophilic compounds can stick to plastic surfaces, such as pipette tips and assay plates, reducing the amount available to interact with the target.
-
Assay Interference: The compound may interfere with the detection method itself. For example, it might absorb light at the same wavelength used for a colorimetric readout or quench the signal in a fluorescence-based assay.[6][14]
-
-
Investigative Action:
-
Confirm Solubility: Re-verify that your working concentration is well below the solubility limit in the final assay buffer.
-
Run Interference Controls: Test the compound in an assay setup that excludes the biological target (e.g., buffer and detection reagents only). A change in signal indicates direct interference.
-
-
Recommended Solution:
-
Modify Assay Buffer: Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) to the assay buffer. This can help prevent both precipitation and non-specific binding to plastics.
-
Use Low-Binding Plates: For particularly "sticky" compounds, specialized low-binding microplates can significantly improve data quality.
-
Choose a Different Readout: If interference is confirmed, you may need to consider an alternative detection method for your assay.
-
Part III: Protocols for Building Robust and Reproducible Assays
Proactive implementation of robust protocols is the best defense against poor reproducibility.
Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry
This protocol provides a quick method to estimate the solubility of this compound in your specific final assay buffer.[15]
-
Prepare Compound Series: Create a 2x concentration series of the compound in 100% DMSO, starting from 10 mM down to ~10 µM.
-
Prepare Assay Buffer Plate: Add 98 µL of your final assay buffer to the wells of a clear 96-well plate.
-
Add Compound: Transfer 2 µL of each compound concentration from the DMSO plate to the assay buffer plate (this results in a 1:50 dilution and a final DMSO concentration of 2%). Also include a DMSO-only control.
-
Mix and Incubate: Mix the plate thoroughly for 1 minute and let it incubate at room temperature for 1 hour.
-
Measure Light Scatter: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (absorbance at a wavelength where the compound doesn't absorb, e.g., 650 nm).
-
Analyze Data: Plot the scattered light signal versus the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the approximate kinetic solubility limit. This is the highest concentration you should use in your assays to avoid precipitation.
Protocol 2: Standard Operating Procedure (SOP) for Compound Plating
This workflow is designed to minimize precipitation during the critical dilution step.
Caption: Workflow for diluting lipophilic compounds to minimize precipitation.
Part IV: Quality Control and Data-Driven Troubleshooting
Consistent quality control (QC) is essential for validating your data and flagging potential issues early.
Table 2: Assay Quality Control Checklist
| QC Metric | Acceptance Criteria | Implication if Failed |
|---|---|---|
| Z-Prime (Z') Factor | Z' > 0.5 | A low Z' indicates a small separation between positive and negative controls, suggesting the assay window is not robust enough to detect hits reliably. |
| CV of Controls | CV% < 20% | High CV% in controls points to systemic issues like inconsistent dispensing, plate effects, or reagent instability. |
| Signal-to-Background | S/B > 3 | A low S/B ratio indicates that the assay signal is weak relative to the baseline noise, making it difficult to discern real effects. |
| Visual Plate Inspection | No visible precipitates | Presence of precipitates indicates compound solubility issues, invalidating the data from those wells.[4] |
Troubleshooting Decision Tree
Use this logic tree to diagnose issues based on your QC data.
Sources
- 1. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CAS 20139-54-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. captivatebio.com [captivatebio.com]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. info2.uqam.ca [info2.uqam.ca]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of N-(3-chloro-2-methylphenyl)-3-oxobutanamide by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for determining the purity of N-(3-chloro-2-methylphenyl)-3-oxobutanamide, a key intermediate in various synthetic pathways, using Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of this powerful thermal analysis technique, present a detailed experimental workflow, and objectively compare its performance against established chromatographic methods.
The Imperative of Purity in Pharmaceutical Intermediates
This compound (MW: 225.67 g/mol ) serves as a crucial building block in the synthesis of a range of pharmaceutical compounds.[1][2][3] Even minute impurities can have a cascading effect on the yield, purity, and pharmacological profile of the final drug product. Therefore, a robust and accurate method for purity assessment is not merely a regulatory requirement but a cornerstone of process control and quality assurance.
The Power of DSC in Purity Analysis: A Thermodynamic Approach
Differential Scanning Calorimetry (DSC) offers a unique and elegant solution for determining the absolute purity of highly crystalline organic compounds.[4][5] The technique is predicated on the thermodynamic principle of melting point depression, a colligative property where the presence of impurities disrupts the crystal lattice of a substance, leading to a lower and broader melting range.[4][5] This phenomenon is mathematically described by the van't Hoff equation, which forms the basis for DSC purity calculations.[5][6][7]
The simplified van't Hoff equation used in DSC purity analysis is:
Where:
- is the sample temperature at a given point during melting.
- is the theoretical melting point of the 100% pure substance.
- is the ideal gas constant.
- is the mole fraction of the impurity.
- is the heat of fusion of the pure substance.
-
is the fraction of the sample that has melted at temperature
.
By plotting
Visualizing the DSC Purity Determination Workflow
The following diagram illustrates the key steps involved in determining the purity of this compound using DSC.
Caption: Experimental workflow for DSC purity determination.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure the integrity of the results.
Instrumentation and Consumables:
-
A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.
-
Aluminum DSC pans and hermetic lids.
-
A microbalance with a readability of at least 0.001 mg.
-
High-purity indium for temperature and enthalpy calibration.
-
This compound sample.
-
High-purity nitrogen gas for purging.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Rationale: Accurate temperature and enthalpy measurements are paramount for reliable purity calculations.
-
Procedure: Calibrate the DSC for temperature and cell constant using a high-purity indium standard according to the manufacturer's recommendations. The onset of melting for indium should be within ±0.5°C of the certified value (156.6°C), and the heat of fusion should be within ±2% of the certified value (~28.5 J/g).
-
-
Sample Preparation:
-
Rationale: Proper sample preparation minimizes thermal gradients and ensures good thermal contact between the sample and the DSC pan. A sample mass of 1-3 mg is recommended by ASTM E928 for purity determination.[6]
-
Procedure:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization during the heating process.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
-
DSC Measurement:
-
Rationale: A slow heating rate is crucial for maintaining thermal equilibrium within the sample and for achieving the resolution necessary to accurately capture the melting profile. ASTM E928 recommends heating rates between 0.3 and 0.7 K/min.[6][7] A nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample.[7]
-
Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature at least 20°C below the expected onset of melting.
-
Heat the sample at a constant rate of 0.5°C/min through the melting endotherm until the sample is completely molten.
-
Record the heat flow as a function of temperature.
-
-
-
Data Analysis:
-
Rationale: The van't Hoff analysis software uses the integrated partial areas of the melting peak to construct the plot of sample temperature versus the reciprocal of the molten fraction.
-
Procedure:
-
Using the instrument's software, integrate the melting endotherm to determine the total heat of fusion (
). -
Perform the purity calculation using the van't Hoff model provided by the software. This will generate the van't Hoff plot and calculate the mole percent purity. The software will also determine the theoretical melting point of the pure compound (
).[6]
-
-
Comparative Analysis: DSC vs. Chromatographic Techniques
While DSC is a powerful tool, it is essential to understand its strengths and limitations in comparison to other commonly used purity determination methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression of the bulk material. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Type of Purity | Absolute purity (total mole fraction of soluble impurities). | Relative purity (area percent of detectable impurities). | Relative purity (area percent of detectable impurities). |
| Sample Requirements | Crystalline, thermally stable solid with a sharp melting point.[9] | Soluble in the mobile phase.[10] | Volatile or can be derivatized to be volatile.[10][11] |
| Impurity Identification | No. | Yes, when coupled with a mass spectrometer (LC-MS). | Yes, especially with a mass spectrometer (GC-MS). |
| Speed | Relatively fast for a single sample. | Can be time-consuming due to method development and run times. | Generally faster run times than HPLC.[10] |
| Cost | Lower operational cost than HPLC. | Higher operational cost due to solvent consumption.[10] | Lower operational cost than HPLC.[10] |
| Key Advantage | Provides a measure of absolute purity without the need for impurity reference standards. | High sensitivity and specificity for individual impurities. | Excellent for analyzing volatile impurities and residual solvents.[11] |
| Key Limitation | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[9] | Purity value is dependent on the response factor of each impurity. | Limited to thermally stable and volatile compounds.[11] |
The Underlying Principle of Melting Point Depression
The presence of an impurity that is soluble in the molten phase of this compound, but not in its solid crystalline phase, disrupts the equilibrium between the solid and liquid phases. This disruption lowers the chemical potential of the liquid phase, resulting in a decrease in the melting temperature. The following diagram illustrates this concept.
Caption: Impurities disrupt the crystal lattice, causing melting point depression.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive characterization of this compound, DSC serves as an invaluable tool for determining absolute purity, providing a global assessment of all soluble impurities.[8] Its speed and the small amount of sample required make it particularly advantageous during process development and for final product release testing.[8] However, it is most powerful when used in conjunction with chromatographic techniques like HPLC. While DSC quantifies the total impurity level, HPLC can separate, identify, and quantify individual impurities. This orthogonal approach, leveraging the strengths of both thermal analysis and chromatography, provides the most complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
- DSC purity determin
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- ASTM E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- This compound. Santa Cruz Biotechnology.
- This compound (C11H12ClNO2). PubChemLite.
- Compound this compound. Chemdiv.
Sources
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- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. tainstruments.com [tainstruments.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. mt.com [mt.com]
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- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. drawellanalytical.com [drawellanalytical.com]
structure-activity relationship (SAR) of N-(3-chloro-2-methylphenyl)-3-oxobutanamide analogs
Executive Summary & Technical Context[1][2][3][4][5][6][7]
N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-55-3), often referred to industrially as Acetoacet-3-chloro-2-methylanilide, represents a critical "privileged structure" precursor in medicinal chemistry. While historically utilized as a coupling component in azo pigment manufacturing (e.g., Pigment Yellow 16), its core value in drug development lies in its role as a
This guide compares the SAR profile of this specific scaffold against alternative acetoacetanilide derivatives, focusing on its utility in generating Dihydropyrimidinones (DHPMs) —a class of compounds known for calcium channel blocking (nifedipine-like), anticancer (Eg5 inhibition), and antimicrobial activities.
The "Privileged" Nature of the Scaffold
The molecule features two distinct domains that drive its SAR:
-
The
-Keto Amide Tail: A reactive 1,3-dicarbonyl equivalent essential for cyclocondensation reactions (Biginelli, Knorr). -
The 3-Chloro-2-methylphenyl Head: A sterically congested, lipophilic aromatic system that imparts unique conformational constraints on the final drug candidate.
SAR Analysis: The "Ortho-Meta" Effect
The biological potency of drugs derived from this scaffold is dictated by the specific substitution pattern on the N-phenyl ring.[1]
Conformational Locking (The Ortho-Methyl Group)
Unlike unsubstituted acetoacetanilide, the 2-methyl (ortho) group creates significant steric hindrance. In derived DHPMs, this forces the phenyl ring to adopt a perpendicular (orthogonal) conformation relative to the dihydropyrimidine core.
-
Impact: This orthogonal geometry is critical for fitting into the hydrophobic pocket of L-type calcium channels and Eg5 kinesin motor proteins .
-
Comparison: Analogs lacking the ortho-substituent often display free rotation, leading to higher entropic penalties upon binding and reduced potency.
Lipophilicity & Metabolic Stability (The Meta-Chloro Group)
The 3-chloro (meta) substituent serves two functions:
-
Electronic: It exerts a weak electron-withdrawing effect (
), modulating the acidity of the amide nitrogen. -
Pharmacokinetic: It increases the partition coefficient (LogP), enhancing membrane permeability. Furthermore, the chlorine atom blocks metabolic hydroxylation at the meta-position, extending the half-life of the derived drug compared to unsubstituted analogs.
Comparative Performance Analysis
The following table compares the Target Scaffold (3-Cl, 2-Me) against common alternatives used in combinatorial library generation.
Table 1: Scaffold Performance in DHPM Synthesis & Bioactivity
| Feature | Target Scaffold (3-Cl-2-Me) | Alternative A (Unsubstituted) | Alternative B (4-Methoxy) |
| Structure | N-(3-Cl-2-Me-phenyl)...[2] | N-phenyl-3-oxobutanamide | N-(4-OMe-phenyl)... |
| Reactive Site | |||
| Steric Profile | High (Restricted Rotation) | Low (Free Rotation) | Low (Free Rotation) |
| Electronic Nature | Electron Withdrawing (Weak) | Neutral | Electron Donating |
| Biginelli Yield | 75-85% (Slower kinetics due to sterics) | 85-92% (Fast kinetics) | 80-88% |
| Derived LogP | High (Enhanced Permeability) | Moderate | Moderate-Low |
| Ca2+ Channel Affinity | High (Due to orthogonal lock) | Low | Moderate |
| Metabolic Stability | High (Blocked metabolic site) | Low (Prone to hydroxylation) | Low (O-demethylation risk) |
Key Insight: While Alternative A reacts faster due to lack of steric hindrance, the Target Scaffold yields products with superior biological validity (potency + stability), making it the preferred choice for lead optimization despite slightly lower synthetic yields.
Visualizing the SAR & Pathway
The following diagrams illustrate the structural logic and the synthetic workflow.
Diagram 1: Structure-Activity Relationship Map
Caption: SAR map highlighting how specific structural domains contribute to the pharmacological profile of derived heterocycles.
Experimental Protocols
To validate the utility of this scaffold, we provide a standard protocol for converting it into a bioactive Dihydropyrimidinone (DHPM) via the Biginelli reaction. This protocol is self-validating via TLC monitoring.
Protocol A: Microwave-Assisted Biginelli Cyclocondensation
Objective: Synthesize a DHPM derivative using this compound.
Reagents:
-
Scaffold: this compound (1.0 mmol)
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Urea source: Urea or Thiourea (1.5 mmol)
-
Catalyst:
(5 mol%) or dilute HCl (3 drops) -
Solvent: Ethanol (2 mL)
Workflow:
-
Mixing: In a microwave-safe vial, dissolve the scaffold and benzaldehyde in ethanol. Add the urea and catalyst.
-
Irradiation: Irradiate at 100°C (150 W) for 10–15 minutes.
-
Checkpoint: Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting scaffold (
) should disappear; a new fluorescent spot ( ) should appear.
-
-
Work-up: Pour the hot reaction mixture into crushed ice (20 g). Stir for 10 minutes.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain pure crystals.
-
Validation:
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic workflow for converting the scaffold into a bioactive library candidate.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220674, this compound. Retrieved from [Link]
-
Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry.[5] Retrieved from [Link]
-
Suresh, & Sandhu, J. S. (2012). Past, present and future of the Biginelli reaction: A critical perspective. Arkivoc. Retrieved from [Link]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Benchmarking N-(3-chloro-2-methylphenyl)-3-oxobutanamide as a Reference Standard
Executive Summary: The Purity Paradox
In the synthesis of heterocyclic pharmaceuticals and high-performance pigments, N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS: 13576-20-0) serves a dual function: it is a critical intermediate and a potential process-related impurity.
While often sourced as "Technical Grade" (approx. 95% purity) for bulk synthesis, this grade is fundamentally unsuitable for analytical quantification. This guide delineates why a certified Reference Standard (RS) is non-negotiable for GLP/GMP compliance, specifically addressing the molecule's complex behavior—most notably its keto-enol tautomerism —which often leads to erroneous "split peak" integration in unoptimized HPLC methods.
Technical Analysis: The Tautomerism Challenge
The defining feature of this compound is the
-
The Problem: In standard Reverse Phase HPLC (RP-HPLC) using neutral pH solvents, the interconversion rate between tautomers is often on the same time scale as the chromatographic separation. This results in peak broadening, shoulder formation, or complete peak splitting, making accurate integration impossible.
-
The Solution: The reference standard protocol must utilize a buffered acidic mobile phase . Acidic conditions (
) stabilize the hydrogen bonding network, effectively locking the equilibrium or accelerating the kinetics sufficiently to yield a single, sharp peak.
Comparative Profile: Reference Standard vs. Technical Grade
The following table contrasts the specifications required for a Reference Standard against typical Technical Grade material.
| Feature | Reference Standard (RS) | Technical Grade (TG) | Impact on Analysis |
| Assay (HPLC) | TG introduces unknown response factors, skewing quantitation. | ||
| Identification | NMR ( | IR (Generic match) | TG may contain positional isomers (e.g., 4-chloro analog) indistinguishable by simple IR. |
| Tautomeric Profile | Characterized ratio in solution | Unknown | TG variation affects batch-to-batch retention time consistency. |
| Water Content | Quantified (KF Titration) | Variable | Moisture acts as a "silent diluent," causing overestimation of potency if not corrected. |
| Trace Metals | Quantified | High | Metals can catalyze degradation of the standard in solution. |
Validated Experimental Protocol
The following protocol is designed to suppress tautomeric splitting and ensure linear response, compliant with ICH Q2(R1) guidelines.
A. HPLC Method Parameters
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm). Reasoning: High carbon load prevents peak tailing caused by the aniline nitrogen.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. Critical: Elevated temperature increases tautomer interconversion rates, sharpening the peak. -
Detection: UV at 254 nm.
B. Standard Preparation (Self-Validating Step)
-
Stock Solution: Accurately weigh 10.0 mg of the Reference Standard into a 100 mL volumetric flask.
-
Diluent: Dissolve in 50:50 Acetonitrile:Water (Acidified). Note: Do not use pure acetonitrile; the lack of protons can slow tautomer equilibration.
-
System Suitability: Inject the standard 5 times.
-
Requirement: Relative Standard Deviation (RSD) of peak area
. -
Tailing Factor:
. (If , the keto-enol equilibrium is not stabilized; check pH).
-
Analytical Validation Workflow
The following diagram illustrates the decision matrix for qualifying this Reference Standard, ensuring it meets the rigor required for regulatory submission.
Figure 1: Qualification workflow for this compound, highlighting the critical decision loop for managing tautomeric peak splitting.
Stability and Storage
Unlike simple anilides, the
-
Storage: Store at
in amber vials. Protect from light. -
Solution Stability: Solutions in acidic media are stable for 24 hours. In basic media, rapid hydrolysis occurs, cleaving the acetoacetyl group to yield the parent aniline (3-chloro-2-methylaniline).
-
Forced Degradation Marker: When validating the method, expose the standard to 0.1N NaOH. The appearance of a peak corresponding to 3-chloro-2-methylaniline confirms the method's specificity for degradation products.
Conclusion
Using this compound as a Reference Standard requires more than just high purity; it requires thermodynamic control of the analytical environment. By utilizing a characterized Reference Standard rather than technical grade material, and adhering to the acidic/buffered HPLC conditions outlined above, researchers ensure that the variability in their data reflects the sample, not the standard.
References
-
ICH Harmonisation for Better Health. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 237741, this compound. PubChem.[3][4][5] [Link][5]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing general separation strategies for tautomeric compounds). [Link]
-
European Medicines Agency. (2006).[2] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
Sources
Cross-Validation of Analytical Results for N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Executive Summary
In the high-stakes environment of drug development and pigment intermediate synthesis, the characterization of N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 13554-73-9, also known as Acetoacet-3-chloro-2-methylanilide or AAOCA) presents a specific set of analytical challenges. Unlike stable, rigid small molecules, AAOCA exhibits dynamic keto-enol tautomerism , which can manifest as "ghost peaks" in chromatography or split signals in NMR, leading to false impurity flags.
This guide provides a rigorous cross-validation framework. We compare the industry-standard HPLC-UV (High-Performance Liquid Chromatography) against the orthogonal GC-MS (Gas Chromatography-Mass Spectrometry) and the structural arbiter NMR (Nuclear Magnetic Resonance). The goal is not just to list methods, but to establish a self-validating analytical triad that ensures the "impurities" you see are real chemical byproducts, not analytical artifacts.
Part 1: The Analytical Challenge (The "Why")
The Tautomer Trap
The core difficulty in analyzing AAOCA lies in its
-
Impact on HPLC: If the interconversion rate is slow relative to the chromatographic timescale, you may see peak broadening or splitting.
-
Impact on GC: The thermal energy in the injector port can shift this equilibrium or induce cyclization (e.g., to quinolone derivatives), creating false degradation products.
-
Impact on NMR: You will observe two distinct sets of signals, often misidentified as a major impurity (the enol form can constitute 10–30% of the population depending on the solvent).
Diagram 1: Tautomeric Equilibrium Mechanism
The following diagram illustrates the dynamic equilibrium that complicates analysis.
Figure 1: The Keto-Enol tautomerism mechanism of AAOCA. Note that the equilibrium is solvent-dependent, affecting analytical readouts.
Part 2: Comparative Analytical Matrix
We compare the three primary methodologies. In this context, HPLC is the "Gold Standard" for quantification, while GC is the "Alternative" for volatile impurity profiling, and NMR is the "Validator" for structure.
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: GC-MS (Capillary) | Method C: 1H-NMR (Solution) |
| Primary Role | Purity Quantification (Assay) | Volatile Impurity Profiling | Structural Confirmation & Tautomer Ratio |
| Suitability | High. Best for thermally labile amides. | Medium. Risk of thermal degradation. | High. Definitive ID. |
| Tautomer Handling | Can be controlled via pH (Acidic). | Irrelevant (vapor phase), but thermal stress applies. | Shows both forms; requires integration summation. |
| Limit of Detection | ~0.05% (UV 254 nm) | ~0.01% (SIM mode) | ~1.0% (Standard scan) |
| Common Artifacts | Peak splitting if pH is neutral. | "Ghost" peaks from thermal breakdown (decarboxylation). | Solvent peaks overlapping with aliphatic protons. |
Part 3: Experimental Protocols (The "How-To")
Method A: HPLC-UV (The Quantitation Standard)
Rationale: We use an acidic mobile phase to suppress ionization and push the tautomeric equilibrium fast enough to yield a single, sharp peak, or stabilize one form.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the keto form and sharpens peaks).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 80% B
-
15-20 min: Hold 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Amide bond).
-
Sample Prep: Dissolve 10 mg AAOCA in 10 mL Acetonitrile.
Self-Validation Step: Inject a blank (solvent only) and a known impurity standard (3-chloro-2-methylaniline) to ensure resolution. Analytical purity should be >98.5%.
Method B: GC-MS (The Orthogonal Check)
Rationale: GC is used only to detect volatile organic impurities (residual solvents, unreacted aniline) that might co-elute in HPLC.
Protocol:
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.
-
Injector Temp: 200°C (CRITICAL: Keep this as low as possible to prevent thermal decomposition of the
-keto amide). -
Oven Program:
-
Start 60°C (hold 2 min)
-
Ramp 10°C/min to 280°C.
-
-
Carrier Gas: Helium @ 1.0 mL/min.
Warning: If you observe a peak at M-18 (loss of water) or M-44 (loss of CO2), this is likely a thermal artifact, not a sample impurity.
Method C: 1H-NMR (The Structural Arbiter)
Rationale: NMR confirms that the "impurities" seen in HPLC are not just tautomers.
Protocol:
-
Solvent: DMSO-d6 (Polar aprotic solvents favor the keto form slightly more than CDCl3, simplifying the spectrum).
-
Key Signals (Expectation):
-
Aromatic Region: 7.1–7.5 ppm (Multiplets for the 3-chloro-2-methylphenyl ring).
-
Methyl Group (Ring): ~2.2 ppm (Singlet).
-
Keto Methylene (-CH2-): ~3.6 ppm (Singlet, usually the major peak).
-
Enol Methine (=CH-): ~5.4 ppm (Small singlet, exchangeable with D2O).
-
Enol Hydroxyl (-OH): ~12.0 ppm (Broad, hydrogen-bonded).
-
Data Processing: Integrate the Keto (-CH2-) and Enol (=CH-) peaks together.[2] Their sum represents the total AAOCA content relative to any actual impurities.
Part 4: Cross-Validation Workflow
To ensure scientific integrity, do not rely on a single CoA (Certificate of Analysis). Use the following workflow to cross-validate the results.
Diagram 2: Analytical Cross-Validation Logic
This decision tree guides the researcher through resolving conflicting data between methods.
Figure 2: Logical workflow for cross-validating analytical results. Note the loop back to NMR to distinguish artifacts from real impurities.
Part 5: Data Analysis & Interpretation
When comparing results, use this reference table to interpret discrepancies.
| Observation | Likely Cause | Corrective Action |
| HPLC shows 2 peaks, GC shows 1 peak | Tautomer separation on HPLC column. | Re-run HPLC with higher buffer concentration or temperature (e.g., 40°C) to coalesce peaks. |
| GC shows 5+ peaks, HPLC shows 1 peak | Thermal degradation in GC injector. | Trust the HPLC result.[3] Lower GC injector temp or use derivatization. |
| NMR shows "impurity" at ~12 ppm | Enolic -OH proton (Normal). | Do not integrate as impurity. Confirm by D2O shake (peak disappears). |
| HPLC Purity < GC Purity | Non-volatile inorganic salts present. | Check Ash content or use IC (Ion Chromatography). |
Expert Insight: The "Purity" Calculation
Never calculate purity solely by "Area %" in GC for this molecule.
References
-
PubChem. Compound Summary for CID 177717199 (Related Acetoacetanilide Structures). National Library of Medicine (US), National Center for Biotechnology Information. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Acetoacetanilides. (Demonstrating acidic mobile phase requirements for beta-keto amides). [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and NMR Identification. (Mechanistic background on 1,3-dicarbonyl behavior). [Link]
-
ResearchGate. Synthesis and characterization of process related impurities of acetoacetamides. (Validation of impurity profiles in amide synthesis). [Link]
Sources
A Comparative Guide to N-(3-chloro-2-methylphenyl)-3-oxobutanamide and Commercial Fungicide Inhibitors
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
N-(3-chloro-2-methylphenyl)-3-oxobutanamide is a carboxamide fungicide that, like a growing class of modern agricultural fungicides, targets the fungal mitochondrial respiratory chain. Specifically, it functions as a Succinate Dehydrogenase Inhibitor (SDHI), disrupting the cellular energy production of pathogenic fungi. This guide provides a comparative analysis of this compound against leading commercially available SDHI fungicides. We will delve into the shared mechanism of action, present comparative efficacy data, and provide standardized protocols for in-vitro evaluation. The objective is to offer a comprehensive technical resource for researchers engaged in the discovery and development of novel crop protection agents.
Introduction: The Rise of SDHIs in Crop Protection
Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant and rapidly expanding class of fungicides used to control a broad spectrum of plant diseases.[1] These compounds specifically target Complex II (succinate:ubiquinone oxidoreductase) in the mitochondrial respiratory chain, a critical juncture for cellular energy (ATP) production.[1][2] By blocking the activity of the succinate dehydrogenase (SDH) enzyme, these fungicides effectively halt fungal respiration, leading to growth inhibition and cell death.[1]
The first-generation SDHIs, such as carboxin, were introduced over 50 years ago and had a limited spectrum of activity, primarily against basidiomycete pathogens.[1][3] However, a new wave of broad-spectrum SDHI fungicides, including boscalid, fluxapyroxad, and penthiopyrad, began reaching the market in the early 2000s.[1][4] These modern SDHIs are now indispensable tools in managing diseases across a wide variety of crops.[5] this compound belongs to this modern class of carboxamide fungicides, necessitating a thorough evaluation of its performance relative to these established commercial benchmarks.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for all SDHI fungicides is the inhibition of the SDH enzyme at the ubiquinone-binding site (Q-site).[4][5] This enzyme is composed of four protein subunits (SdhA, SdhB, SdhC, SdhD).[4] The binding site for SDHIs is formed by subunits SdhB, SdhC, and SdhD.[3] By binding to this site, the fungicide prevents the oxidation of succinate to fumarate, which is a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] This disruption halts the flow of electrons to Complex III, thereby crippling ATP synthesis and leading to fungal cell death.
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Comparative Performance Analysis
The efficacy of a fungicide is quantified by its EC50 value, which represents the concentration of the compound required to inhibit 50% of fungal growth. A lower EC50 value indicates higher potency. The table below compares the reported in-vitro activity of this compound with several leading commercial SDHI fungicides against various plant pathogens.
Table 1: Comparative In-Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides
| Fungal Pathogen | This compound | Boscalid | Penthiopyrad | Fluxapyroxad |
| Botrytis cinerea (Gray Mold) | Data Not Available | ~0.02 - 0.1+[6] | ~0.019 | ~0.003 |
| Podosphaera xanthii (Powdery Mildew) | Data Not Available | ~0.05 - 0.2+[6] | Data Not Available | Data Not Available |
| Aspergillus uvarum (Grapevine Pathogen) | Data Not Available | ~0.015 | ~0.019 | ~0.003 |
| Fusarium oxysporum | Data Not Available | Data Not Available | ~0.1 - 0.5[7] | Data Not Available |
Note: EC50 values can vary significantly based on the specific fungal isolate, experimental conditions, and the presence of resistance mutations. Data is aggregated from multiple sources for comparison.[6][7][8]
Interpretation of Data:
Experimental Protocols for Comparative Assessment
To ensure trustworthy and reproducible results, standardized methodologies are critical. Below are two essential protocols for evaluating and comparing the performance of novel SDHI candidates.
Protocol: In-Vitro Antifungal Susceptibility Assay (EC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce fungal growth by 50% using a 96-well plate microdilution method.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target fungus on a suitable medium (e.g., Potato Dextrose Agar). Harvest spores or mycelial fragments and suspend them in a liquid medium to a standardized concentration (e.g., 1 x 10^4 spores/mL).
-
Compound Dilution: Prepare a stock solution of each test fungicide (e.g., 10 mg/mL in DMSO). Perform serial dilutions in the liquid growth medium in a 96-well microplate to achieve a range of final concentrations (e.g., 100 µg/mL to 0.001 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microplate containing the diluted compounds. Include positive (no fungicide) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a period that allows for sufficient growth in the control wells (typically 48-72 hours).
-
Growth Measurement: Quantify fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Normalize the OD readings against the positive control. Plot the percentage of growth inhibition versus the log of the fungicide concentration and fit the data to a dose-response curve to calculate the EC50 value.[8]
Caption: Workflow for EC50 Determination via Microdilution Assay.
Protocol: Mitochondrial Complex II Activity Assay (IC50 Determination)
This biochemical assay directly measures the inhibition of the target enzyme, Complex II, and is crucial for confirming the mechanism of action.
Step-by-Step Methodology:
-
Mitochondria Isolation: Isolate mitochondria from the target fungus or a model organism (e.g., Saccharomyces cerevisiae) using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Assay Preparation: In a 96-well plate, add assay buffer, mitochondrial sample, and serial dilutions of the test inhibitor. Commercial kits are available that provide optimized buffers and reagents.[9][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (succinate) and an artificial electron acceptor dye such as DCPIP (2,6-dichlorophenolindophenol).[9][10] Complex II activity reduces the dye, causing a measurable decrease in absorbance.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes).[10][11]
-
Data Analysis: Calculate the rate of reaction (Vmax) for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
Conclusion and Future Directions
This compound is a succinate dehydrogenase inhibitor with potential applications in agriculture. Its evaluation against commercially available SDHIs like boscalid, fluxapyroxad, and penthiopyrad is essential to determine its competitive viability. While direct comparative data was not found in the initial search, this guide provides the established framework and necessary protocols for such an evaluation.
Future research should focus on generating robust EC50 data for this compound against a wide panel of economically important plant pathogens. Furthermore, investigating its performance against fungal strains that have developed resistance to existing SDHIs could reveal a unique niche for this compound.[3] Ultimately, a combination of potent in-vitro activity, efficacy in greenhouse and field trials, a favorable safety profile, and a unique resistance management profile will determine its potential for commercial development.
References
-
Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides. Retrieved from [Link][4]
-
Sierotzki, H., & Scalliet, G. (2017). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In Fungicide Resistance in Plant Pathogens. Springer. Retrieved from [Link][3]
-
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management. Retrieved from [Link][1]
-
ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link][2]
-
Veloukas, T., et al. (2021). Resistance of Black Aspergilli Species from Grape Vineyards to SDHI, QoI, DMI, and Phenylpyrrole Fungicides. ResearchGate. Retrieved from [Link]
-
APS Journals. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Alternative Fungicides: Comparisons with Conventional Chemicals. Retrieved from [Link][13]
-
Scientific Research Publishing. (n.d.). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests. Retrieved from [Link][14]
-
PubMed Central (PMC). (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. Retrieved from [Link][6]
-
New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link][5]
-
APS Journals. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Retrieved from [Link][8]
-
PubMed Central (PMC). (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Retrieved from [Link][7]
Sources
- 1. site.caes.uga.edu [site.caes.uga.edu]
- 2. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. d-nb.info [d-nb.info]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Complex II Activity Assay Kit (Colorimetric) (ab109908) | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests [scirp.org]
inter-laboratory comparison of N-(3-chloro-2-methylphenyl)-3-oxobutanamide analysis
An Inter-laboratory Guide to the Comparative Analysis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Introduction
This compound (CAS No. 20139-54-2) is a substituted aromatic amide that serves as a key intermediate and building block in the synthesis of various chemical compounds, including pharmaceuticals and pigments.[1][2] Given its role in complex manufacturing processes, the accurate and precise quantification of this compound is paramount to ensure the quality, efficacy, and safety of the final products. Inconsistencies in analytical results between different laboratories—whether internal quality control sites, contract research organizations, or regulatory bodies—can lead to significant challenges, including batch rejection, production delays, and compromised product integrity.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound. The primary objective of an ILC is to evaluate and compare the performance of analytical methods across different laboratories, thereby ensuring data reliability and equivalence.[3] By establishing a robust and harmonized analytical approach, organizations can build confidence in their quality control systems. This process aligns with the principles outlined in ISO/IEC 17043, which provides general requirements for proficiency testing and inter-laboratory comparisons.[4][5]
We will explore two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and quality assurance professionals, offering not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring a deep and practical understanding of the analytical challenges and solutions.
Chapter 1: Analytical Methodologies - A Comparative Overview
The selection of an analytical method is contingent on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. For this compound, both HPLC-UV and GC-MS present viable, yet distinct, analytical strategies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds.
-
Principle of the Method : Reversed-phase HPLC (RP-HPLC) is the preferred mode for this analysis. The analyte, dissolved in a mobile phase, is passed through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The aromatic rings and amide group in this compound provide strong chromophores, making it readily detectable by UV spectroscopy.
-
Expertise & Causality : We recommend RP-HPLC as the primary method due to the compound's polarity and molecular weight. Unlike gas chromatography, HPLC analysis of such amides does not typically require chemical derivatization, which simplifies sample preparation and reduces a potential source of analytical error.[6] The choice of a C18 column is based on its proven versatility and effectiveness in retaining and separating a wide range of aromatic compounds.[7]
-
Advantages :
-
Direct analysis without derivatization.
-
High precision and robustness.
-
Suitable for routine quality control environments.
-
-
Limitations :
-
Lower specificity compared to mass spectrometry; co-eluting impurities with similar UV spectra could interfere with quantification.
-
Moderate sensitivity, which may be insufficient for trace-level analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for both quantification and identification.
-
Principle of the Method : GC separates volatile and thermally stable compounds in a gaseous mobile phase. For a compound like this compound, which has limited volatility, a chemical derivatization step is often necessary to convert it into a more volatile and thermally stable analogue.[8][9] Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
-
Expertise & Causality : The necessity of derivatization is a critical consideration. The amide and keto groups in the molecule can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, for example, silylation, converts these polar functional groups into less polar, more volatile derivatives, enabling efficient gas-phase separation.[10] While this adds a step to the workflow, the resulting specificity from the mass spectrometer can be invaluable for confirming identity and resolving impurities, especially in complex matrices.
-
Advantages :
-
Very high sensitivity (sub-µg/mL levels).
-
Unambiguous identification based on mass spectra.
-
Excellent for impurity profiling.
-
-
Limitations :
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Potential for thermal degradation of the analyte if conditions are not optimized.
-
Chapter 2: Designing the Inter-laboratory Comparison Study
A successful ILC hinges on a meticulously planned study design. The goal is to minimize external variables so that the comparison truly reflects the performance of the laboratories and methods.
Study Objectives
The primary objectives for this ILC are:
-
To assess the precision and accuracy of a standardized HPLC-UV method across multiple laboratories.
-
To compare the performance characteristics of the HPLC-UV method with a GC-MS method.
-
To identify any systematic biases or procedural discrepancies among participating laboratories.
Study Protocol
-
Test Material : A single, homogeneous batch of this compound should be prepared or sourced. Ideally, a Certified Reference Material (CRM) from a reputable supplier (e.g., NIST, Sigma-Aldrich) should be used to ensure the assigned value has metrological traceability.[11] If a CRM is unavailable, a high-purity (>99.5%) in-house standard must be thoroughly characterized. The material should be divided into identical, sealed, and properly labeled aliquots for distribution.
-
Sample Distribution : Samples should be sent to participating laboratories with clear instructions for storage (e.g., desiccated, at 2-8°C, protected from light) and a deadline for analysis.
-
Methodology : Each laboratory will be provided with the detailed analytical protocols (see Chapter 3) for both HPLC-UV and GC-MS. Laboratories should be instructed to strictly adhere to the specified methods.
-
Data Reporting : A standardized reporting template is crucial. It should require laboratories to submit:
-
Quantitative results (e.g., concentration in mg/mL) for replicate preparations.
-
Mean, standard deviation, and relative standard deviation (%RSD).
-
Representative chromatograms and/or mass spectra.
-
Calibration curve data (r² value).
-
Any deviations from the protocol.
-
Visualization: Inter-laboratory Study Workflow
The following diagram outlines the logical flow of the inter-laboratory comparison.
Caption: Workflow for the Inter-laboratory Comparison Study.
Chapter 3: Experimental Protocols
These protocols are designed to be self-validating through the inclusion of system suitability tests and quality control checks.
Protocol: HPLC-UV Analysis
This method is designed for the quantification of this compound.
-
Reagents and Materials :
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Type I ultrapure).
-
Formic acid (LC-MS grade).
-
Class A volumetric flasks and pipettes.
-
-
Instrumentation :
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions :
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
-
Procedure :
-
Standard Preparation : Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1.0 mg/mL stock solution. Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation : Accurately weigh ~25 mg of the ILC test material into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute to a target concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water.
-
System Suitability : Before analysis, inject the 100 µg/mL standard six times. The %RSD for peak area and retention time should be ≤2.0%.
-
Analysis Sequence : Inject a blank (diluent), followed by the calibration standards, and then the sample preparations. A check standard should be run every 10-15 injections to monitor system performance.
-
Data Analysis : Generate a linear regression calibration curve from the standard injections. Quantify the ILC sample concentration using the calibration curve.
-
Caption: Experimental Workflow for HPLC-UV Analysis.
Protocol: GC-MS Analysis (with Silylation)
This method is for the confirmatory analysis and quantification of this compound.
-
Reagents and Materials :
-
This compound Reference Standard (≥99.5% purity).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine (anhydrous).
-
Ethyl Acetate (GC grade).
-
Internal Standard (IS), e.g., Triphenylmethane.
-
-
Instrumentation :
-
GC-MS system with an autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
-
GC-MS Conditions :
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Full Scan (50-450 m/z) and Selected Ion Monitoring (SIM) for quantification.
-
-
Procedure :
-
Standard/Sample Preparation : Prepare stock solutions of the reference standard, ILC sample, and internal standard in ethyl acetate.
-
Derivatization : In a GC vial, combine 100 µL of the standard or sample solution with 100 µL of the IS solution. Add 50 µL of pyridine and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
Analysis : Inject 1 µL of the derivatized solution into the GC-MS.
-
Data Analysis : Identify the derivatized analyte peak by its retention time and mass spectrum. For quantification, use SIM mode monitoring characteristic ions. Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Chapter 4: Data Comparison and Interpretation
Method Performance Characteristics
-
Accuracy : The closeness of the mean result to the certified or assigned value of the test material. Expressed as percent recovery or bias.
-
Precision : The agreement among individual test results. Measured as repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision), typically expressed as %RSD.
-
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Assessed by the correlation coefficient (r²) of the calibration curve.
-
Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Comparative Data Tables (Hypothetical Results)
The following tables present hypothetical data to illustrate how results from an ILC might be summarized and compared.
Table 1: HPLC-UV Method Performance Across Laboratories
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Mean Conc. (µg/mL) | 101.2 | 98.5 | 100.5 | 98.0 - 102.0 |
| Accuracy (% Recovery) | 101.2% | 98.5% | 100.5% | 98.0 - 102.0% |
| Repeatability (%RSD, n=6) | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9999 | ≥ 0.999 |
| Reproducibility (%RSD) | \multicolumn{3}{c | }{1.4% (Calculated across all labs)} | ≤ 5.0% |
Assigned Value of Test Material: 100.0 µg/mL
Table 2: Comparison of HPLC-UV and GC-MS Methods (Average Across Labs)
| Parameter | HPLC-UV Method | GC-MS Method | Discussion |
| Accuracy (% Recovery) | 100.1% | 100.8% | Both methods show excellent accuracy. |
| Reproducibility (%RSD) | 1.4% | 2.5% | HPLC-UV shows better inter-laboratory precision, likely due to the simpler workflow. |
| LOQ (µg/mL) | 5.0 | 0.1 | GC-MS is significantly more sensitive. |
| Analysis Time/Sample | ~15 min | ~45 min (incl. derivatization) | HPLC-UV offers higher throughput. |
| Specificity | Moderate | High | GC-MS provides structural confirmation, crucial for impurity identification. |
Chapter 5: Discussion and Best Practices
The hypothetical results highlight a common trade-off in analytical chemistry. The HPLC-UV method is faster, simpler, and demonstrates slightly better reproducibility, making it ideal for routine QC testing. The GC-MS method, while more complex and time-consuming, provides superior sensitivity and specificity, making it the preferred choice for trace analysis, confirmatory testing, and impurity investigations.
Establishing a self-validating system within each laboratory is critical for ensuring ongoing data integrity. This includes:
-
System Suitability Testing : Performed before each analytical batch to confirm the chromatographic system is performing adequately.
-
Quality Control Samples : Analyzing a QC sample of known concentration with each batch to verify the accuracy of the run.
-
Use of CRMs : Whenever possible, calibration should be performed using certified reference materials to ensure metrological traceability.[14]
Conclusion
This guide outlines a comprehensive approach for an . By implementing standardized protocols for robust methods like HPLC-UV and GC-MS, laboratories can effectively evaluate and harmonize their analytical performance. The choice between HPLC and GC-MS should be driven by the specific analytical need—routine quantification versus high-sensitivity confirmatory analysis. A well-executed ILC not only validates analytical methodology but also fosters confidence and consistency in quality control data across the entire drug development and manufacturing lifecycle.
References
-
SIELC Technologies. (2018). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Available at: [Link]
-
Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. Available at: [Link]
-
ARO Scientific. Aromatics Content Certified Reference Materials (CRM) and Standards. Available at: [Link]
-
Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
NATA. (2023). ISO/IEC FDIS 17043: Conformity assessment — General requirements for proficiency testing. Available at: [Link]
-
Barros, A., et al. (2013). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. Available at: [Link]
-
CPAchem. Organic CRM. Available at: [Link]
-
Eurachem. Interlaboratory comparisons other than proficiency testing. Available at: [Link]
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. Available at: [Link]
-
Cody, J. T., & Schwarzhoff, R. (1993). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 17(6), 321–326. Available at: [Link]
-
National Institute of Standards and Technology. (2018). Certificate of Analysis, Standard Reference Material 1647f. Available at: [Link]
-
Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
-
Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Available at: [Link]
-
Request PDF. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Available at: [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Isobudgets. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Available at: [Link]
-
Quimica Nova. (2018). WaxAlly: NEW SOFTWARE TO IDENTIFY ACYCLIC LIPIDS FROM GAS CHROMATOGRAPHY COUPLED TO MASS. Available at: [Link]
-
Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. Available at: [Link]
- Google Patents. (2014). US8853453B2 - Processes for reducing impurities in lacosamide.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(3-chloro-2-methylphenyl)-3-oxobutanamide
This document provides a comprehensive guide for the proper disposal of N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS No. 20139-54-2)[1], a compound utilized in various research and development applications. As laboratory professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical lifecycle, from synthesis to disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that disposal protocols are both effective and compliant.
Hazard Assessment and Waste Classification: A Precautionary Approach
This compound is a chlorinated aromatic amide. Due to its chemical structure, it is prudent to handle it as a hazardous substance until a formal characterization proves otherwise. The primary concerns stem from potential human toxicity and ecotoxicity, particularly its persistence in the environment, a common trait of chlorinated hydrocarbons.
Key Hazard Considerations:
-
Toxicity: Aromatic amides and chlorinated compounds can exhibit varying levels of toxicity. Without specific data, assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Environmental Persistence: Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life with long-lasting effects.[3]
-
Combustion Byproducts: Incineration, while a common disposal method, may generate hazardous byproducts such as hydrogen chloride and oxides of nitrogen if not performed in a suitable, high-temperature incinerator with scrubbers.
Given these factors, all waste containing this compound should be treated as hazardous waste. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment (PPE) with significant contamination.
Personal Protective Equipment (PPE) for Safe Handling and Disposal
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound, particularly during waste consolidation and disposal procedures.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne dust.[5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors.[6] For significant spill cleanup, a NIOSH-approved respirator may be necessary. |
Spill Management: Immediate and Safe Response
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[4]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, prevent the generation of dust. You can achieve this by gently dampening the material with 60-70% ethanol.[7]
-
Collect the Material: Carefully sweep or scoop the dampened material into a designated, labeled hazardous waste container.[7]
-
Decontaminate the Area: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area. Follow with a thorough cleaning using soap and water.[7]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent pads, wipes, and PPE, must be collected in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[7]
Waste Segregation and Collection: The Foundation of Proper Disposal
Effective disposal begins with meticulous segregation at the point of generation. Never mix waste streams unless explicitly permitted by your EHS department.
Waste Collection Workflow:
Caption: Waste Segregation at the Source.
Key Steps:
-
Use Designated Containers: Utilize separate, clearly labeled, and chemically compatible containers for solid and liquid waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area that is secure and away from drains.
Approved Disposal Procedures
Direct disposal of this compound into sanitary sewers or general trash is strictly prohibited.[4][8] The chemical nature of this compound necessitates professional handling and disposal through approved methods.
Disposal Decision Pathway:
Caption: Decision workflow for compliant disposal.
Primary Disposal Options:
-
Licensed Professional Waste Disposal: This is the most secure and compliant method.[7] A licensed contractor has the expertise and permits to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: For organic compounds like this, high-temperature incineration in a permitted hazardous waste incinerator is a common and effective disposal technique.[9] This process destroys the compound, although it must be managed carefully to control emissions.
Aqueous solutions containing this compound should not be discharged directly to wastewater treatment systems without a thorough evaluation and express permission from local authorities, as the compound's biodegradability is unknown and it could be toxic to aquatic ecosystems.[3][9]
By adhering to these protocols, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community. Always remember: when in doubt, consult your institution's EHS department.
References
- Benchchem. Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- ChemicalBook. 3-chloro-N-(3-chloro-2-methylphenyl)propanamide - Safety Data Sheet.
- ProSci Incorporated. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology. This compound.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
- Agricultural Marketing Service. NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling.
- CymitQuimica. Safety Data Sheet.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
- ChemicalBook. N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide - Safety Data Sheet.
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Personal protective equipment for handling N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Executive Safety Summary
Immediate Action Required: Treat N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-54-2) as a Hazardous Irritant with potential for acute toxicity upon ingestion or inhalation. While often used as an intermediate in pigment and pharmaceutical synthesis, its structural relationship to chlorinated anilines mandates a conservative safety posture.
Critical "Stop/Go" Check:
-
Do you have a functioning fume hood? (Required for all open handling).
-
Are you pregnant or breastfeeding? (Consult HSE; aniline derivatives can pose reproductive risks).
-
Is the solid flowable or clumping? (Clumping indicates moisture absorption; hydrolysis may release 3-chloro-2-methylaniline, a toxic degradation product).
Chemical Profile & Hazard Analysis
To handle this compound safely, one must understand not just its current state, but its potential degradation pathways.
| Property | Specification | Safety Implication |
| Chemical Name | This compound | Target Compound |
| CAS Number | 20139-54-2 | Verification ID |
| Synonyms | Acetoacet-3-chloro-2-methylanilide | Used in pigment industry |
| Physical State | White to off-white crystalline powder | High dust generation potential |
| Molecular Weight | 225.67 g/mol | N/A |
| Core Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE required |
| Hidden Hazard | Hydrolytic Instability | In acidic/basic conditions, may cleave to form 3-Chloro-2-methylaniline , which is significantly more toxic (H301, H311, H331) [1, 2]. |
Personal Protective Equipment (PPE) Matrix
As a scientist, you are not just protecting yourself from the powder, but from the potential metabolic or hydrolytic byproducts. The following matrix is designed for maximum containment .
PPE Decision Logic
Figure 1: PPE Selection Logic based on operational scale. Note that engineering controls (Fume Hood) are mandatory regardless of scale.
Detailed PPE Specifications
| Category | Standard Protocol (<10g) | Scale-Up Protocol (>10g) | Scientific Rationale |
| Gloves | Nitrile (0.11 mm / 4 mil) | Double Nitrile or Nitrile + Laminate | Amides can permeate thin nitrile over time. Double gloving provides a breakthrough indicator and mechanical protection [3]. |
| Eye Protection | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles | Fine powders behave like fluids in air currents; goggles seal the eyes from airborne particulates. |
| Respiratory | Fume Hood Only | N95 / P100 Respirator | If working outside a hood (e.g., weighing balance), a particulate respirator is critical to prevent inhalation and mucous membrane irritation. |
| Body | Cotton Lab Coat | Tyvek® Sleeves/Apron | Cotton retains particulates. Disposable Tyvek layers prevent cross-contamination of personal clothing and workspaces. |
Operational Handling Protocol
This protocol is designed to minimize static discharge and dust dispersion, the two primary risks when handling crystalline organic amides.
Phase 1: Preparation & Weighing
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Acetoacetanilides are organic crystals prone to triboelectric charging, which causes "jumping" of powder [4].
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Transfer: Use a disposable anti-static weighing funnel. Do not pour from height; use a spatula to transfer gently.
Phase 2: Reaction & Synthesis
-
Solvent Selection: When dissolving, add solvent slowly to the powder to prevent "puffing" of dust.
-
Temperature Control: Avoid excessive heating (>100°C) without inert gas (Nitrogen/Argon). Thermal decomposition can release toxic fumes (NOx, HCl) [5].
-
Incompatibility: Keep away from strong oxidizers and strong acids/bases. Strong acids can catalyze the hydrolysis back to the toxic aniline precursor.
Phase 3: Waste Management
Never dispose of this compound down the drain. It is harmful to aquatic life and may persist in water systems.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | High-temperature incineration. Label as "Toxic Organic Solid". |
| Liquid Waste | Halogenated Solvent Waste | Collect in "Halogenated" carboy due to Chlorine content. |
| Contaminated PPE | Hazardous Debris | Bag in clear polyethylene bags; label as chemically contaminated. |
Emergency Response & Decontamination
Exposure Response Pathways
Figure 2: Immediate response workflow for skin and eye exposure. Note the critical step of brushing off dry powder before wetting to prevent increasing absorption surface area.
Spill Cleanup (Dry Powder)
-
Isolate: Evacuate the immediate area (radius 3m).
-
PPE Up: Don N95 respirator, goggles, and double gloves.
-
Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels (if small) or use a HEPA vacuum designated for chemical cleanup.
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an alcohol wipe to solubilize organic residues.
References
-
Santa Cruz Biotechnology. this compound Safety Data Sheet (CAS 20139-54-2).[2] Retrieved from
-
PubChem. Compound Summary: this compound.[3] National Library of Medicine. Retrieved from
-
Fisher Scientific. Glove Selection Guide for Organic Amides. Retrieved from
-
Sigma-Aldrich. Handling of Static-Sensitive Organic Powders. Technical Bulletin. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 4'-Chloro-2'-methylacetanilide (Structural Analog). Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
